Clobetasone 17-Propionate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-18H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,22-,23-,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUBWHIQMRKGBN-BHHHYXKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024937 | |
| Record name | Clobetasone-17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25122-56-9 | |
| Record name | Clobetasone propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobetasone propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobetasone-17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOBETASONE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUS8BJ27KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Clobetasone 17-Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobetasone 17-propionate is a potent synthetic corticosteroid that has been a significant tool in dermatology for the management of various inflammatory skin conditions. Its discovery marked a key advancement in the development of topical anti-inflammatory agents. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, intended for researchers and professionals in drug development. The document details the historical context of its discovery, elucidates a common synthesis pathway from betamethasone (B1666872), and presents its pharmacological profile through quantitative data. Furthermore, it includes detailed experimental protocols for its synthesis and for key assays used in its characterization, namely the glucocorticoid receptor binding assay and the vasoconstrictor assay. Visual diagrams generated using Graphviz are provided to illustrate the glucocorticoid receptor signaling pathway and the experimental workflows, adhering to specified formatting requirements for clarity and technical accuracy.
Discovery and Development
This compound emerged from the extensive research and development efforts in the field of corticosteroids by Glaxo Laboratories (now GlaxoSmithKline). The initial preparation of this compound and related compounds was first reported in a German patent filed in 1969.[1] Following its initial discovery, the compound was first described in the scientific literature in 1974.[2][3] After rigorous preclinical and clinical evaluation, this compound received FDA approval on December 27, 1985, for the treatment of corticosteroid-responsive dermatoses.[2][3] It is recognized as a "superpotent" or "very potent" topical corticosteroid, a classification based on its high efficacy in vasoconstrictor assays, which are predictive of clinical anti-inflammatory activity.[4][5]
Synthesis Pathway
The synthesis of this compound is typically achieved through a multi-step chemical process starting from a readily available corticosteroid precursor, most commonly betamethasone. The following pathway outlines a general and widely cited method for its preparation.
Diagram of the Synthesis Pathway
Caption: A common synthetic route to this compound from Betamethasone.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Betamethasone 17-Propionate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve betamethasone in anhydrous dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add triethyl orthopropionate followed by a catalytic amount of p-toluenesulfonic acid.
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 20-25°C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction by adding water. The product, Betamethasone 17-propionate, will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of Betamethasone 17-Propionate 21-Tosylate
-
Reaction Setup: Dissolve the dried Betamethasone 17-propionate in dichloromethane in a reaction vessel.
-
Reagent Addition: Cool the solution in an ice bath and add triethylamine, followed by the slow addition of a solution of p-toluenesulfonyl chloride in dichloromethane.
-
Reaction Conditions: Allow the reaction to proceed at a low temperature (e.g., 0-5°C) for a few hours, with continuous stirring. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture sequentially with dilute hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
Step 3: Synthesis of this compound
-
Reaction Setup: Evaporate the solvent from the dried organic layer obtained in the previous step. Dissolve the resulting crude Betamethasone 17-propionate 21-tosylate in DMF.
-
Reagent Addition: Add lithium chloride to the solution.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours until the tosylate group is displaced by chloride, as confirmed by TLC analysis.
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice-water to precipitate the crude this compound. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone-water) to yield pure this compound.
Pharmacological Data
This compound is a highly potent glucocorticoid receptor agonist. Its pharmacological activity is characterized by its strong binding affinity to the glucocorticoid receptor and its potent anti-inflammatory effects.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Source | Radioligand | Ki (nM) | Relative Binding Affinity (Dexamethasone = 100) |
| This compound | Human Recombinant | [3H]-Dexamethasone | Data not available | High |
| Dexamethasone | Human Recombinant | [3H]-Dexamethasone | ~1-10 | 100 |
| Fluticasone (B1203827) Propionate (B1217596) | Human Lung | [3H]-Dexamethasone | 0.5 | 1800[6] |
| Budesonide | Human Lung | [3H]-Dexamethasone | 3.2 | 930 |
Table 2: Anti-inflammatory Potency
| Compound | Assay | IC50 | Relative Potency (Hydrocortisone = 1) |
| This compound | Vasoconstrictor Assay | Not applicable | Very High (Superpotent - Class I)[4] |
| Clobetasone Butyrate | Vasoconstrictor Assay | Not applicable | Moderate (Class IV)[1] |
| Hydrocortisone | Vasoconstrictor Assay | Not applicable | Low (Class VII)[7] |
| Mometasone (B142194) Furoate | Inhibition of IL-6 production | 0.15 nM[8] | High |
Note: The vasoconstrictor assay is a qualitative measure of potency, hence IC50 values are not applicable. The potency is categorized into classes, with Class I being the most potent.
Experimental Protocols
Glucocorticoid Receptor (GR) Signaling Pathway
The anti-inflammatory effects of this compound are mediated through its interaction with the glucocorticoid receptor.
Caption: Glucocorticoid receptor signaling pathway activated by this compound.
Experimental Workflow: Glucocorticoid Receptor Binding Assay
This competitive radioligand binding assay is used to determine the binding affinity of this compound to the glucocorticoid receptor.
Caption: Workflow for a competitive glucocorticoid receptor binding assay.
Detailed Protocol: Glucocorticoid Receptor Binding Assay
-
Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable source, such as cultured human A549 cells or rat liver tissue, by homogenization and ultracentrifugation.
-
Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone), and varying concentrations of unlabeled this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
Incubation: Incubate the plate at 4°C for a sufficient time (e.g., 18-24 hours) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a filtration method. Rapidly filter the contents of each well through a glass fiber filter, which retains the receptor-ligand complex.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measurement of Radioactivity: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of this compound. Plot the percentage of inhibition of radioligand binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow: Vasoconstrictor Assay (McKenzie-Stoughton Assay)
This in vivo assay is used to assess the potency of topical corticosteroids by measuring their ability to cause skin blanching.
Caption: Workflow for the vasoconstrictor assay to determine topical corticosteroid potency.
Detailed Protocol: Vasoconstrictor Assay
-
Subject Selection: Recruit healthy adult volunteers with no history of skin diseases on the forearms.
-
Site Demarcation: Mark out several small, uniform application sites on the volar aspect of the forearms of each subject.
-
Product Application: Apply a standardized, small amount of the this compound formulation to be tested to the designated sites. A vehicle control and a reference standard of known potency should also be applied to other sites.
-
Application Period: Leave the formulations on the skin for a specified period, typically several hours. The sites may be occluded or left open, depending on the specific protocol.
-
Assessment of Vasoconstriction: At predetermined time points after application (e.g., 6, 18, and 24 hours), visually assess the degree of skin blanching (vasoconstriction) at each application site.
-
Scoring: Grade the intensity of the blanching response on a standardized scale, for example, a 0 to 4 scale where 0 represents no blanching and 4 represents maximal blanching.
-
Data Analysis: The scores from multiple subjects are collected and statistically analyzed to determine the relative potency of the this compound formulation compared to the reference standard and vehicle control. This allows for the classification of the corticosteroid's potency.
Conclusion
This compound stands as a testament to the successful application of medicinal chemistry principles in the development of highly effective therapeutic agents. Its discovery by Glaxo Laboratories provided a valuable addition to the dermatological armamentarium. The synthesis of this complex molecule, typically from betamethasone, involves a series of well-defined chemical transformations that have been optimized for efficiency and yield. The potent anti-inflammatory activity of this compound is a direct result of its high affinity for the glucocorticoid receptor, which can be quantified through receptor binding assays and is clinically correlated with its performance in the vasoconstrictor assay. The detailed protocols provided in this guide offer a framework for the synthesis and evaluation of this compound and similar corticosteroids, serving as a valuable resource for researchers and professionals dedicated to the advancement of dermatological therapies.
References
- 1. skintherapyletter.com [skintherapyletter.com]
- 2. Clobetasol Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. psoriasis.org [psoriasis.org]
- 5. Topical clobetasol-17-propionate: review of its clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Website Unavailable (503) [aafp.org]
- 8. Cytokine inhibition by a novel steroid, mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Clobetasone 17-Propionate on Glucocorticoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasone 17-propionate is a potent synthetic corticosteroid utilized in the management of various inflammatory and dermatological conditions. Its therapeutic efficacy is primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on glucocorticoid receptors, detailing its binding characteristics, downstream signaling pathways, and the experimental methodologies used to elucidate these interactions.
Glucocorticoid Receptor Signaling Pathway
The canonical glucocorticoid receptor signaling pathway involves the binding of a ligand, such as this compound, to the cytosolic GR. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs) and immunophilins. Ligand binding induces a conformational change in the GR, leading to the dissociation of this complex. The activated ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[1]
Transactivation
In the nucleus, the this compound-GR complex typically homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the enhanced transcription of anti-inflammatory genes.
Transrepression
The anti-inflammatory effects of glucocorticoids are also largely attributed to transrepression. In this mechanism, the activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This protein-protein interaction prevents these factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2]
Quantitative Analysis of this compound Activity
| Parameter | Value | Assay Type | Reference |
| Transactivation Potency | Sub-to-low nanomolar range | Reporter Gene Assay | [2] |
| Transrepression Potency | Sub-to-low nanomolar range | Reporter Gene Assay | [2] |
Note: The table summarizes the reported potency range. Precise EC50/IC50 values with standard deviations are not consistently available in the reviewed literature.
Signaling Pathway and Experimental Workflow Diagrams
Glucocorticoid Receptor Signaling Pathway
Caption: this compound activates the GR, leading to nuclear translocation and regulation of gene expression.
Experimental Workflow: Glucocorticoid Receptor Competitive Binding Assay
Caption: Workflow for determining the binding affinity of this compound to the glucocorticoid receptor.
Experimental Workflow: Glucocorticoid Receptor Transactivation Assay (Luciferase Reporter)
Caption: Workflow for assessing the transactivation potential of this compound via a reporter gene assay.
Experimental Protocols
Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the in vitro binding affinity (IC50) of this compound for the glucocorticoid receptor.
Materials:
-
Purified recombinant human glucocorticoid receptor or cell lysate containing GR.
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).
-
This compound.
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4).
-
Wash buffer (e.g., ice-cold TEG buffer).
-
Glass fiber filters.
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the binding buffer to obtain a range of concentrations.
-
Dilute the radiolabeled glucocorticoid in the binding buffer to a final concentration typically at or below its Kd.
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine the GR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound or vehicle control.
-
Include a tube with a high concentration of unlabeled dexamethasone (B1670325) to determine non-specific binding.
-
Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixtures through glass fiber filters pre-soaked in the binding buffer using a vacuum manifold.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled dexamethasone) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.
-
Glucocorticoid Receptor Transactivation Luciferase Reporter Assay
Objective: To measure the functional potency (EC50) of this compound in activating GR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, A549).
-
Expression vector for the human glucocorticoid receptor.
-
Luciferase reporter plasmid containing multiple glucocorticoid response elements (GREs) upstream of a minimal promoter.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium until they reach the desired confluency for transfection.
-
Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfected plasmid expressing Renilla luciferase can be used for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection (typically 24 hours), plate the cells into 96-well plates.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the different concentrations of this compound or vehicle control and incubate for 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Add the luciferase assay reagent to the cell lysate, which contains the substrate luciferin.
-
-
Measurement and Data Analysis:
-
Measure the luminescence produced by the luciferase reaction using a luminometer. If a Renilla luciferase control was used, measure its activity as well.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the EC50 value, the concentration of this compound that produces 50% of the maximal response, using non-linear regression analysis.
-
Conclusion
This compound exerts its potent anti-inflammatory effects through a well-defined mechanism of action on glucocorticoid receptors. By binding to and activating the GR, it initiates a signaling cascade that results in the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. The high potency of this compound, as evidenced by its sub-to-low nanomolar activity in functional assays, underscores its clinical efficacy. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of glucocorticoid receptor modulators in drug discovery and development.
References
A Technical Guide to the Anti-inflammatory and Immunosuppressive Properties of Clobetasone 17-Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobetasone (B1204786) 17-Propionate is a synthetic glucocorticoid that exhibits potent anti-inflammatory and immunosuppressive properties. As a moderately potent topical corticosteroid, it is utilized in the management of various dermatological conditions characterized by inflammation and hyperproliferation of the skin such as eczema, dermatitis, and psoriasis.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental data related to the anti-inflammatory and immunosuppressive effects of Clobetasone 17-Propionate and its closely related analogues.
Core Mechanism of Action
The therapeutic effects of this compound are primarily mediated through its interaction with intracellular glucocorticoid receptors (GR).[3] Being lipophilic, this compound penetrates the cell membrane and binds to the GR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins, such as heat shock proteins (HSPs). The activated this compound-GR complex then translocates to the nucleus.[3]
Within the nucleus, the complex modulates gene expression through two main pathways:
-
Transactivation: The this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of genes encoding anti-inflammatory proteins. A key example is the induction of annexin (B1180172) A1 (formerly known as lipocortin-1), which plays a crucial role in the inhibition of phospholipase A2.[3][4]
-
Transrepression: The complex can also interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This interference, which does not always require direct DNA binding, leads to the downregulation of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[5]
Key Signaling Pathways
The anti-inflammatory and immunosuppressive effects of this compound can be visualized through its influence on key signaling pathways.
Quantitative Data on Anti-inflammatory and Immunosuppressive Effects
Table 1: Inhibition of Pro-inflammatory Mediators (Representative Data for Corticosteroids)
| Mediator | Assay System | IC50 (nM) | Reference Compound |
| Prostaglandin E2 (PGE2) | Mouse Fibroblasts | ~1.6 | CS-600 (a propionate-containing NSAID)[6] |
| TNF-α | Murine Macrophages | ~13.1 µM | FPP-3 (a propenone compound)[7] |
| Nitric Oxide (NO) | Murine Macrophages | ~10.0 µM | FPP-3 (a propenone compound)[7] |
Note: Data for specific inhibition by this compound is limited. The values presented are for other compounds that inhibit similar inflammatory pathways and are for illustrative purposes.
Table 2: Effects on Immune Cell Function and Inflammatory Markers (Data primarily from Clobetasol Propionate)
| Parameter | Experimental Model | Effect | Magnitude of Effect |
| T-lymphocyte subsets (CD4+, CD45RO+, CD2+) | Psoriatic skin biopsies | Reduction in cell numbers in the dermis | Significant decrease after 14 days of treatment[1] |
| Epidermal Proliferation (Ki-67+ nuclei) | Psoriatic skin biopsies | Reduction in proliferation | 47% reduction after 3 days of treatment[1] |
| Inflammation-related gene expression | Psoriatic hair follicles | Downregulation | Significant decrease in a 10-gene transcriptomic score[4] |
| Polymorphonuclear Leukocyte (PMN) Accumulation | Human skin (in vivo) | Inhibition | Profound inhibition in the first 2 days of treatment[8] |
Experimental Protocols
Detailed experimental protocols for assessing the anti-inflammatory and immunosuppressive properties of this compound are outlined below. These are generalized protocols that can be adapted for specific research needs.
In Vitro Anti-inflammatory Activity: Inhibition of Cytokine Production
Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells.
Experimental Workflow:
Methodology:
-
Cell Culture: Culture a suitable immune cell line (e.g., RAW 264.7 murine macrophages) or primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate culture medium.
-
Treatment: Seed the cells in a multi-well plate and allow them to adhere. Pre-incubate the cells with varying concentrations of this compound (typically in a logarithmic dilution series) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce an inflammatory response by adding a stimulating agent such as lipopolysaccharide (LPS) to the cell cultures.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) to allow for cytokine production and secretion.
-
Sample Collection: Centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatants using a commercially available ELISA kit or a cytometric bead array (CBA) assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Immunosuppressive Activity: T-lymphocyte Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of T-lymphocytes.
Experimental Workflow:
Methodology:
-
Cell Isolation: Isolate T-lymphocytes from a suitable source, such as murine splenocytes or human PBMCs, using standard cell separation techniques (e.g., density gradient centrifugation followed by nylon wool columns or magnetic bead-based selection).
-
Treatment and Stimulation: Seed the isolated T-lymphocytes in a 96-well plate. Add varying concentrations of this compound. Stimulate T-cell proliferation by adding a mitogen such as Concanavalin A (Con A) or anti-CD3/CD28 antibodies.
-
Incubation: Culture the cells for 48 to 72 hours.
-
Radiolabeling: Add [3H]-thymidine to each well and incubate for an additional 18 to 24 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine (B127349) into their newly synthesized DNA.[9]
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the amount of incorporated [3H]-thymidine using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) and calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.
Gene Expression Analysis: Glucocorticoid-Regulated Genes
Objective: To identify and quantify changes in the expression of glucocorticoid-responsive genes following treatment with this compound.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Culture relevant target cells (e.g., human keratinocytes or dermal fibroblasts) and treat them with this compound. This can be a time-course experiment with a single concentration or a dose-response experiment at a fixed time point.
-
RNA Isolation: At the end of the treatment period, lyse the cells and isolate total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. Use primers specific for the genes of interest (e.g., Annexin A1, IL-1β, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. This will show the fold change in gene expression in the treated samples compared to the untreated control.[10][11]
Conclusion
This compound is a moderately potent corticosteroid with significant anti-inflammatory and immunosuppressive activities. Its mechanism of action is centered on the modulation of gene expression via the glucocorticoid receptor, leading to the upregulation of anti-inflammatory mediators and the suppression of pro-inflammatory pathways. While specific quantitative data for this compound is not as abundant as for its more potent analogues, the experimental protocols outlined in this guide provide a framework for the detailed investigation of its pharmacological properties. Further research focusing on generating specific dose-response data and elucidating its effects on various immune cell subsets will enhance our understanding and optimize the clinical application of this important therapeutic agent.
References
- 1. patient.info [patient.info]
- 2. About clobetasone - NHS [nhs.uk]
- 3. What is Clobetasone Butyrate used for? [synapse.patsnap.com]
- 4. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 5. Propionate reduces the cytokine-induced VCAM-1 and ICAM-1 expression by inhibiting nuclear factor-kappa B (NF-kappaB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. Inhibition of nitric oxide and tumor necrosis factor-alpha (TNF-alpha) production by propenone compound through blockade of nuclear factor (NF)-kappa B activation in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical application of clobetasol-17-propionate inhibits the intra-epidermal accumulation of polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Development of a Molecular Signature to Monitor Pharmacodynamic Responses Mediated by In Vivo Administration of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Clobetasone 17-Propionate: A Technical Guide to its Genomic and Non-Genomic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasone 17-Propionate is a potent synthetic corticosteroid utilized in the management of various inflammatory and autoimmune skin conditions. Its therapeutic efficacy is rooted in its ability to modulate complex intracellular signaling networks through both genomic and non-genomic pathways. This technical guide provides a comprehensive exploration of these mechanisms, offering detailed experimental protocols, quantitative data summaries, and visual representations of the signaling cascades involved. Understanding these intricate pathways is paramount for the development of novel therapeutic strategies with improved efficacy and minimized adverse effects.
Genomic Pathway: The Classical Mechanism of Action
The genomic actions of this compound are mediated by the intracellular glucocorticoid receptor (GR). This pathway involves the regulation of gene expression, leading to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory mediators.
Upon diffusing across the cell membrane, this compound binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event triggers a conformational change in the GR, leading to the dissociation of the chaperone proteins. The activated Clobetasone-GR complex then translocates into the nucleus.
Within the nucleus, the complex can act in two primary ways:
-
Transactivation: The Clobetasone-GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction enhances the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of prostaglandins (B1171923) and leukotrienes.[1]
-
Transrepression: The Clobetasone-GR complex can interfere with the function of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This "tethering" mechanism does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these pro-inflammatory transcription factors from activating their target genes.[2][3] This leads to a decreased production of cytokines, chemokines, and adhesion molecules.
A transcriptomic analysis of human skin treated with Clobetasol (B30939) Propionate (B1217596) has revealed a wide range of regulated genes, including a significant number of non-coding RNAs and transcription factors like KLF9, which is involved in a feed-forward loop in GR signaling.[4] This highlights the complexity of the genomic response to this potent corticosteroid.
Signaling Pathway Diagram: Genomic Action of this compound
References
- 1. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 2. Clobetasol Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Transcriptomic network interactions in the human skin treated with topical glucocorticoid clobetasol propionate - PMC [pmc.ncbi.nlm.nih.gov]
Clobetasone 17-Propionate: A Technical Guide on its Impact on Keratinocyte Proliferation and Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobetasone (B1204786) 17-propionate, a high-potency topical corticosteroid, is a cornerstone in the management of various inflammatory and hyperproliferative dermatological conditions. Its therapeutic efficacy is largely attributed to its profound effects on cutaneous cells, particularly keratinocytes. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms through which clobetasone 17-propionate modulates keratinocyte proliferation and differentiation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals in dermatology.
Introduction
Keratinocytes, the primary cells of the epidermis, play a critical role in maintaining the skin barrier. In numerous skin disorders, such as psoriasis and eczema, the normal cycle of keratinocyte proliferation and differentiation is disrupted, leading to characteristic pathological features like epidermal thickening (acanthosis) and scaling. This compound exerts potent anti-inflammatory, immunosuppressive, and antiproliferative effects to restore epidermal homeostasis.[1][2] Understanding its precise interactions with keratinocytes is fundamental to optimizing its therapeutic use and developing novel dermatological agents. This guide will explore these interactions, focusing on the direct impact on keratinocyte biology.
Core Mechanism of Action
The primary mechanism of action for this compound, like other corticosteroids, involves its interaction with intracellular glucocorticoid receptors (GR).[1]
-
Cellular Entry and Receptor Binding: Being lipophilic, this compound readily penetrates the keratinocyte cell membrane. In the cytoplasm, it binds to the GR, causing the dissociation of chaperone proteins like heat shock proteins (HSPs).[1]
-
Nuclear Translocation: The activated clobetasone-GR complex then translocates into the nucleus.[1]
-
Gene Transcription Modulation: Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This binding can either upregulate the transcription of anti-inflammatory genes (e.g., annexin (B1180172) A1, which inhibits phospholipase A2) or downregulate the expression of pro-inflammatory and pro-proliferative genes by interfering with transcription factors like NF-κB and AP-1.
References
An In-depth Technical Guide to the Molecular Interactions of Clobetasone 17-Propionate with Phospholipase A2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobetasone 17-Propionate is a potent synthetic corticosteroid widely utilized for its anti-inflammatory properties. A primary mechanism of its action involves the modulation of the phospholipase A2 (PLA2) enzyme family, which plays a critical role in the inflammatory cascade. This technical guide delineates the molecular interactions between this compound and PLA2, focusing on the established indirect mechanism of inhibition. It provides a comprehensive overview of the signaling pathways, quantitative data on glucocorticoid-mediated effects, and detailed experimental protocols for studying these interactions. This document serves as a resource for researchers and professionals in drug development seeking to understand and investigate the anti-inflammatory effects of corticosteroids.
Introduction: The Role of Phospholipase A2 in Inflammation
Phospholipase A2 (PLA2) enzymes are key players in the inflammatory process. They catalyze the hydrolysis of the sn-2 ester bond of membrane phospholipids (B1166683), releasing arachidonic acid and lysophospholipids.[1] Arachidonic acid is the precursor for the biosynthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[1] The upregulation of PLA2 activity is associated with a variety of inflammatory diseases, making it a critical target for anti-inflammatory therapies.
This compound, a high-potency glucocorticoid, exerts its anti-inflammatory effects not by directly binding to and inhibiting PLA2, but through a genomic pathway that leads to the downstream suppression of PLA2 activity.
The Indirect Mechanism of PLA2 Inhibition by this compound
The interaction between this compound and PLA2 is mediated by the glucocorticoid receptor (GR) and the subsequent synthesis of PLA2-inhibitory proteins.
Signaling Pathway
The established signaling cascade is as follows:
-
Cellular Entry and Receptor Binding: Being lipophilic, this compound diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).
-
Nuclear Translocation: Upon ligand binding, the GR undergoes a conformational change, dissociates from a chaperone protein complex, dimerizes, and translocates to the nucleus.
-
Gene Transcription Modulation: Inside the nucleus, the this compound-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.
-
Induction of Annexin A1 (Lipocortin-1): A key anti-inflammatory gene upregulated by this process is ANXA1, which codes for the protein Annexin A1 (also known as Lipocortin-1).
-
Inhibition of PLA2 Activity: Annexin A1 then inhibits PLA2 activity. The contemporary understanding of this inhibition is not through direct protein-protein interaction with PLA2, but rather by binding to the phospholipid substrates of PLA2. This "substrate sequestration" model posits that Annexin A1 shields the phospholipids from the active site of PLA2, thereby preventing the release of arachidonic acid.[1]
-
Downstream Anti-inflammatory Effects: The reduction in available arachidonic acid leads to a decreased synthesis of prostaglandins and leukotrienes, mitigating the inflammatory response.
References
An In-Depth Technical Guide on the Early-Stage Therapeutic Potential of Clobetasone 17-Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Clobetasone 17-Propionate is a high-potency synthetic corticosteroid that has become a cornerstone in the topical treatment of various inflammatory and hyperproliferative skin disorders. Its therapeutic efficacy is rooted in a well-defined molecular mechanism involving the modulation of gene expression to exert potent anti-inflammatory, immunosuppressive, and antiproliferative effects. This technical guide provides a comprehensive overview of the foundational research into this compound, detailing its mechanism of action, pharmacokinetic profile, and the key experimental models used to establish its therapeutic potential. Particular emphasis is placed on quantitative data from preclinical and early clinical studies, detailed experimental protocols, and visual representations of its core biological pathways and experimental workflows.
Core Mechanism of Action
This compound, like other corticosteroids, exerts its effects primarily through interaction with intracellular glucocorticoid receptors (GR).[1][2] This interaction initiates a cascade of genomic events that collectively suppress inflammation and abnormal cell growth.[3][4]
Genomic Signaling Pathway
The lipophilic nature of this compound allows it to readily penetrate the cell membrane of target cells, such as keratinocytes and immune cells.[3]
-
Receptor Binding: In the cytoplasm, the drug binds to the glucocorticoid receptor, which is part of a multiprotein complex.[3]
-
Nuclear Translocation: This binding event causes a conformational change, leading to the dissociation of the receptor complex and the translocation of the Clobetasone-GR monomer into the nucleus.[3]
-
Gene Expression Modulation: Within the nucleus, the Clobetasone-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[3] This binding directly modulates the transcription of target genes.
Downstream Therapeutic Effects
The modulation of gene expression results in three primary therapeutic actions:
-
Anti-inflammatory Effect: The drug upregulates the expression of anti-inflammatory proteins, notably lipocortin-1 (also known as annexin (B1180172) A1).[3] Lipocortin-1 inhibits the enzyme phospholipase A2, which is critical for releasing arachidonic acid from cell membranes.[5][6] By blocking this step, this compound effectively halts the downstream production of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][3] It also downregulates the expression of pro-inflammatory enzymes such as COX-2.[3]
-
Immunosuppressive Effect: The drug suppresses the function and migration of various immune cells, including T-lymphocytes, macrophages, and dendritic cells, reducing the overall immune response in the treated area.[3] This is particularly beneficial in autoimmune-driven skin conditions.[1]
-
Antiproliferative Effect: In skin disorders characterized by rapid cell turnover, such as psoriasis, this compound inhibits DNA synthesis and cell division in keratinocytes.[7] This action helps to normalize epidermal growth, reducing the characteristic scaling and thickening of the skin.[7]
Pharmacokinetic Profile
The therapeutic effect of topical this compound is highly dependent on its ability to penetrate the stratum corneum and reach its target receptors in the dermis.
Dermal Penetration and Systemic Absorption
The extent of percutaneous absorption is influenced by multiple factors, including the formulation vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings.[8] Inflammation and other skin diseases can increase absorption.[8] Due to its lipophilic nature, this compound is well-suited for topical delivery, but this also presents challenges for consistent delivery through the thickened stratum corneum of psoriatic plaques.[9]
Systemic absorption can occur, particularly with prolonged use over large surface areas, which may lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression.[3] Once absorbed, the drug is metabolized primarily in the liver and its metabolites are excreted in the urine.[5]
Quantitative Pharmacokinetic Data
Early-stage research has utilized advanced techniques to quantify the presence of this compound in both dermal tissue and systemic circulation.
Table 1: Dermal Pharmacokinetics in Psoriasis Patients (dOFM Study) This study used dermal open-flow microperfusion (dOFM) to measure drug concentration directly in the dermal interstitial fluid of patients with psoriasis after application of a 0.05% cream.[9][10]
| Parameter | Non-Lesional Skin (Day 14) | Lesional Skin (Day 1) | Lesional Skin (Day 14) |
| Mean Cmax (ng/mL) | 1.00 | Not specified | Not specified |
| Tmax (hours) | ~10 | Not specified | Not specified |
| Observation | Peak concentration around 10 hours post-dose.[9] | Slower penetration compared to non-lesional skin.[10] | Penetration rate normalized (faster) after 14 days of treatment.[10] |
Data sourced from a study involving 12 patients. Cmax is the maximum observed concentration, and Tmax is the time to reach Cmax.[9][10]
Table 2: Systemic Exposure in Sprague-Dawley Rats (Topical Application) This study measured plasma concentrations after topical application of different formulations.[8]
| Formulation | Observation |
| Shampoo (0.05%) | Blood levels were frequently below the limit of quantification (63-70% of samples).[8] |
| Dermovate (0.05%) | Clobetasone propionate (B1217596) was quantifiable in all plasma samples.[8] |
This highlights the significant impact of the vehicle on systemic absorption.
Key Experimental Protocols
The evaluation of this compound's therapeutic potential relies on robust in vivo and in vitro models.
In Vivo Dermal Pharmacokinetics: Dermal Open-Flow Microperfusion (dOFM)
The dOFM technique allows for continuous sampling of the interstitial fluid directly from the dermis, providing a time-resolved profile of drug concentration at the site of action.[9][11][12]
Experimental Protocol:
-
Subject Preparation: Twelve patients with plaque psoriasis were enrolled.[9] Small test sites were demarcated on both lesional and non-lesional skin.
-
Drug Application: A 0.05% this compound cream (Dermovate®) was applied once daily for 14 days at a dose of 15 mg/cm².[9]
-
Probe Insertion: On Day 1 and Day 14, membrane-free dOFM probes were inserted into the dermis of the test sites.[9][13] Probe depth was assessed using 50 MHz ultrasound.[10]
-
Sample Collection: The probes were continuously perfused with a physiological solution at a flow rate of 1 µL/min.[12] Interstitial fluid samples were collected continuously for 24 hours post-dose.[9][10]
-
Sample Analysis: The collected samples were pooled into 4-hour intervals.[9] this compound concentrations were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9] The lower limit of quantification (LLOQ) was 0.35 ng/mL.[9]
-
Data Modeling: Pharmacokinetic parameters such as Cmax and AUC (Area Under the Curve) were determined from the concentration-time profiles.[10]
In Vivo Anti-Psoriatic Model: Imiquimod (IMQ)-Induced Psoriasis in Mice
This model is widely used to screen anti-psoriatic drugs by inducing a psoriasis-like skin inflammation.
Experimental Protocol:
-
Animal Model: BALB/c mice are used.[14]
-
Induction of Psoriasis: A daily topical dose of Imiquimod (IMQ) cream is applied to the shaved back of the mice for several consecutive days to induce erythema, scaling, and skin thickening.[14]
-
Treatment: Following induction, treatment groups receive topical applications of the test formulation (e.g., Clobetasone microparticle-loaded bigel), a placebo, or a standard commercial cream.[14]
-
Assessment: The severity of the skin lesions is scored daily using a modified Psoriasis Area and Severity Index (PASI), evaluating redness, scaling, and thickness.[14]
-
Histopathology: At the end of the study, skin biopsies are taken for histopathological analysis (e.g., Hematoxylin and Eosin staining) to assess changes in epidermal thickness and inflammatory cell infiltration.[14]
Analytical Quantification: LC-MS/MS Method
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying low concentrations of this compound in biological matrices due to its high sensitivity and specificity.[9][15]
General Protocol:
-
Sample Preparation: A liquid-liquid extraction is typically performed. For dermal samples, an internal standard (e.g., CP-17-d3) is added, followed by an organic solvent like a diethylether/hexane mixture to extract the drug from the aqueous matrix.[9]
-
Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system, often using a C18 column, to separate the analyte from other components.[15][16] A gradient mobile phase (e.g., acetonitrile (B52724) and water with formic acid) is used.[15]
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. The analyte is detected in multiple-reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition (e.g., for CP-17: m/z 467.2 → 446.9).[9]
-
Quantification: The concentration is determined by comparing the analyte's response to that of a calibration curve prepared with known standards.[17][18]
Formulation and Therapeutic Efficacy
Early-stage research often focuses on optimizing drug delivery to enhance efficacy and minimize side effects. The formulation vehicle plays a critical role in the release and penetration of this compound.
Novel formulations such as nanoparticle-based gels and microparticle-loaded bigels have been investigated to improve the therapeutic index of this compound.[14][19] These advanced delivery systems aim to provide sustained drug release and enhance skin retention, thereby concentrating the therapeutic effect locally while potentially reducing systemic absorption.[14][19]
Table 3: Quantitative Data for a Novel Microparticle Bigel Formulation
| Parameter | Result |
| Mean Particle Size (PLGA Microparticles) | 19.45 ± 1.74 µm |
| Drug Loading | 43.5 ± 4.94% |
| Entrapment Efficiency | 94.5 ± 3.68% |
Data sourced from an in vitro study on a novel bigel formulation.[14][20]
Conclusion
Early-stage research has firmly established the therapeutic rationale for this compound through a detailed understanding of its molecular mechanism and pharmacokinetic behavior. Its potent anti-inflammatory, immunosuppressive, and antiproliferative actions make it highly effective for a range of dermatological conditions. Methodologies such as in vivo dOFM and animal models of psoriasis have been instrumental in quantifying its delivery to the target site and its subsequent pharmacological effects. Future research continues to focus on the development of advanced formulations that can optimize its delivery, enhancing its impressive therapeutic potential while further minimizing the risk of side effects.
References
- 1. nbinno.com [nbinno.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 4. RP-HPLC Estimation of Clobetasol Propionate and Salicylic Acid using Quality by Design Approach – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Clobetasol Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enhancement of Anti-Dermatitis Potential of Clobetasol Propionate by DHA [Docosahexaenoic Acid] Rich Algal Oil Nanoemulsion Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Kinetics of Clobetasol-17-Propionate in Psoriatic Lesional and Non-Lesional Skin Assessed by Dermal Open Flow Microperfusion with Time and Space Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of Clobetasol-17-Propionate in Psoriatic Lesional and Non-Lesional Skin Assessed by Dermal Open Flow Microperfusion with Time and Space Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Open flow microperfusion - Wikipedia [en.wikipedia.org]
- 12. Open Flow Microperfusion as a Dermal Pharmacokinetic Approach to Evaluate Topical Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. accesson.kr [accesson.kr]
- 16. jmpas.com [jmpas.com]
- 17. e-b-f.eu [e-b-f.eu]
- 18. Rapid and Simple TLC-Densitometric Method for Assay of Clobetasol Propionate in Topical Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and Characterization of a Clobetasol Propionate Nanostructured Lipid Carrier-Based Gel for the Treatment of Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note and Protocol for the Detection of Clobetasone 17-Propionate in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Clobetasone 17-Propionate in biological samples, such as plasma, serum, and urine, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein cover sample preparation, chromatographic separation, and mass spectrometric detection. This application note is designed to assist researchers, scientists, and drug development professionals in implementing a robust and reliable method for the determination of this potent synthetic corticosteroid in a laboratory setting.
Introduction
This compound is a high-potency glucocorticoid used topically to treat various skin disorders like eczema, psoriasis, and dermatitis. Due to its potency, there is a need for sensitive and specific analytical methods to measure its concentration in biological matrices for pharmacokinetic, toxicokinetic, and drug monitoring studies. LC-MS/MS offers the requisite sensitivity and selectivity for accurately quantifying low levels of this compound in complex biological samples.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and concentrating the analyte. Three common techniques are presented here: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
1.1. Liquid-Liquid Extraction (LLE) for Plasma or Serum
This method is effective for extracting this compound from plasma and serum.
-
Materials:
-
Biological sample (e.g., 0.5 mL of serum or plasma)
-
Internal Standard (IS) working solution (e.g., Clobetasone Butyrate in methanol)
-
Extraction solvent (e.g., Hexane:Diethyl Ether (1:1, v/v) or Methyl Tert-Butyl Ether (MTBE))
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
-
Protocol:
-
Pipette 0.5 mL of the plasma or serum sample into a clean centrifuge tube.
-
Spike the sample with a known amount of the internal standard working solution.
-
Add 2.5 mL of the extraction solvent (e.g., Hexane:Diethyl Ether).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
1.2. Solid-Phase Extraction (SPE) for Urine
SPE is a highly effective method for cleaning up complex matrices like urine.
-
Materials:
-
Urine sample (e.g., 1 mL)
-
Internal Standard (IS) working solution
-
SPE Cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
Centrifuge (if sample requires clarification)
-
Evaporator
-
-
Protocol:
-
Centrifuge the urine sample at 3000 rpm for 5 minutes to remove any particulate matter.
-
Take 1 mL of the supernatant and spike with the internal standard.
-
Condition the SPE cartridge by passing 1 mL of Methanol.
-
Equilibrate the cartridge by passing 1 mL of water. Do not allow the cartridge to dry.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness.
-
Reconstitute in 100 µL of reconstitution solvent for analysis.
-
1.3. Protein Precipitation (PPT) for Plasma or Serum
PPT is a rapid method for removing proteins from plasma or serum samples.
-
Materials:
-
Plasma or Serum sample (e.g., 100 µL)
-
Internal Standard (IS) working solution
-
Precipitating solvent (e.g., ice-cold Acetonitrile)
-
Vortex mixer
-
Centrifuge (capable of high speed, e.g., >10,000 x g)
-
-
Protocol:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add the internal standard.
-
Add 300 µL of ice-cold Acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for injection.
-
LC-MS/MS Analysis
2.1. Liquid Chromatography (LC) Conditions
The following are typical starting conditions that may require optimization for your specific system.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 30% B, ramp to 95% B over 5 min, hold for 2 min, then re-equilibrate. (This is a starting point and should be optimized) |
2.2. Mass Spectrometry (MS) Conditions
The following are general MS parameters. Note: Analyte-specific parameters such as MRM transitions, collision energy, and declustering potential must be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150°C |
| Desolvation Temperature | ~400°C |
| Gas Flow Rates | Optimize as per instrument manufacturer's guidelines |
2.3. MRM Transition and Compound Parameter Optimization
-
Precursor Ion Identification: Infuse a standard solution of this compound directly into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the precursor ion, which is expected to be [M+H]⁺. For this compound (M.W. 466.95), the expected precursor ion is m/z 467.0.
-
Product Ion Identification: Perform a product ion scan on the selected precursor ion to identify the most abundant and stable product ions resulting from collision-induced dissociation (CID).
-
Optimization of Collision Energy (CE) and Declustering Potential (DP): Systematically vary the CE and DP to find the optimal values that yield the highest intensity for the selected product ions.
-
Internal Standard: Clobetasone Butyrate is a suitable internal standard due to its structural similarity to this compound. The MRM transitions for the internal standard should also be optimized.
Table 1: Example MRM Transitions (Requires Optimization)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 467.0 | To be determined | To be optimized | To be optimized |
| Quantifier Ion | To be determined | To be optimized | To be optimized | |
| Qualifier Ion | To be determined | To be optimized | To be optimized | |
| Clobetasone Butyrate (IS) | 479.3 | 371.2 | To be optimized | To be optimized |
| Quantifier Ion | 343.1 | To be optimized | To be optimized | |
| Qualifier Ion |
Data Presentation
Table 2: Summary of Method Validation Parameters from Literature
The following table summarizes typical performance characteristics of LC-MS/MS methods for this compound found in the literature. Actual performance will be dependent on the specific instrumentation and laboratory conditions.
| Parameter | Typical Range of Values |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Should be assessed and minimized during method development |
| Recovery | > 85% |
Visualizations
Caption: Overall experimental workflow for the analysis of this compound.
Caption: Detailed options for the sample preparation step.
Conclusion
This application note provides a detailed framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound in biological samples. The provided protocols for sample preparation and instrumental analysis serve as a strong starting point for method development. It is imperative that the method is fully validated in the end-user's laboratory to ensure its accuracy, precision, and reliability for its intended purpose. Successful implementation of this method will enable researchers to accurately measure this compound concentrations, thereby facilitating further research and development in the pharmaceutical sciences.
In Vitro Skin Permeation Studies of Clobetasone 17-Propionate using Franz Diffusion Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasone 17-Propionate is a potent corticosteroid utilized in the treatment of various skin conditions, including eczema and psoriasis, owing to its significant anti-inflammatory, immunosuppressive, and antiproliferative properties.[1] The efficacy of topical formulations containing this compound is critically dependent on its ability to permeate the stratum corneum and reach the target tissues in the dermis. In vitro skin permeation studies using Franz diffusion cells are a fundamental tool for evaluating the performance of these topical formulations. This method allows for the determination of key permeation parameters in a controlled and reproducible environment, providing valuable insights into the drug's release from its vehicle and its subsequent absorption through the skin.
These application notes provide a comprehensive overview of the methodologies and protocols for conducting in vitro skin permeation studies of this compound using Franz diffusion cells.
Quantitative Data Summary
The following table summarizes representative quantitative data from in vitro skin permeation studies of this compound. It is important to note that permeation parameters can vary significantly depending on the formulation, skin type (human, porcine, synthetic), and experimental conditions. One study found that the total absorption of clobetasol (B30939) propionate (B1217596) from five different commercial products varied tenfold when measured in vitro.
| Formulation Type | Skin Model | Permeation Parameter | Value | Reference |
| 0.05% Cream | Human Epidermis | Permeated Amount (24h) | 2.2% of applied dose | [2] |
| 0.05% Ointment | Human Skin | Total Absorption Rank | 1 (Highest) | [3] |
| 0.05% Cream | Human Skin | Total Absorption Rank | 2 | [3] |
| 0.05% Gel | Human Skin | Total Absorption Rank | 2 | [3] |
| 0.05% Emollient Cream | Human Skin | Total Absorption Rank | 3 | [3] |
| 0.05% Solution | Human Skin | Total Absorption Rank | 3 | [3] |
| NLC Formulation | Porcine Ear Skin | Stratum Corneum Accumulation (6h) | Higher than aqueous solution | [1] |
Note: The values presented are illustrative and sourced from multiple studies. Direct comparison between different studies should be made with caution due to variations in experimental protocols.
Experimental Protocols
Preparation of Materials and Reagents
-
Skin Membrane: Procure full-thickness human or porcine skin. Excise the subcutaneous fat and connective tissue. The skin can be used fresh or stored frozen. Prior to the experiment, thaw the skin and cut it into sections suitable for mounting on the Franz diffusion cells. Alternatively, synthetic membranes can be utilized.
-
Receptor Solution: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. For lipophilic drugs like this compound, the addition of a solubilizing agent such as ethanol (B145695) or a non-ionic surfactant may be necessary to maintain sink conditions. Degas the receptor solution before use to prevent the formation of air bubbles in the receptor chamber.
-
This compound Formulation: Use the test formulation (e.g., cream, ointment, gel) as is.
-
Analytical Standards: Prepare standard solutions of this compound in a suitable solvent for the analytical method (e.g., HPLC).
Franz Diffusion Cell Setup and Assembly
-
Temperature Control: Set up a circulating water bath to maintain the temperature of the Franz diffusion cells at 32°C to mimic physiological skin temperature.
-
Cell Assembly:
-
Inspect the Franz diffusion cells for any cracks or defects.
-
Fill the receptor chamber with the degassed receptor solution, ensuring there are no air bubbles. A magnetic stir bar should be placed in the receptor chamber.
-
Carefully mount the prepared skin membrane onto the cell, with the stratum corneum side facing the donor chamber. Ensure the membrane is flat and free of wrinkles.
-
Secure the donor chamber on top of the receptor chamber using a clamp, creating a leak-proof seal.
-
-
Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes in the water bath to ensure the skin surface reaches 32°C.
Dosing and Sampling
-
Application of Formulation: Accurately weigh and apply a finite dose of the this compound formulation to the surface of the skin in the donor chamber. The amount should be consistent across all cells.
-
Occlusion: The donor chamber can be left open (unoccluded) or covered with parafilm or a lid (occluded), depending on the study design.
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm of the receptor chamber.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.
-
Store the collected samples at an appropriate temperature until analysis.
-
Quantification of this compound
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying this compound.[4]
-
Calibration Curve: Construct a calibration curve using the analytical standards to determine the concentration of this compound in the collected samples.
Data Analysis
-
Cumulative Amount Permeated: Calculate the cumulative amount of this compound that has permeated through the skin at each time point, correcting for the removed sample volumes.
-
Permeation Profile: Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (h).
-
Steady-State Flux (Jss): Determine the steady-state flux from the linear portion of the permeation profile. It is the slope of the linear regression line.
-
Lag Time (Tlag): The lag time is determined by extrapolating the linear portion of the permeation profile to the x-axis (time).
-
Permeability Coefficient (Kp): Calculate the permeability coefficient using the following equation:
-
Kp = Jss / Cd
-
Where Jss is the steady-state flux and Cd is the concentration of the drug in the donor formulation.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro skin permeation studies.
Key Permeation Parameters
Caption: Relationship of key skin permeation parameters.
Glucocorticoid Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by modulating gene expression.[5] The drug binds to the glucocorticoid receptor (GR) in the cytoplasm, leading to the translocation of the complex into the nucleus.[1] In the nucleus, this complex binds to glucocorticoid response elements (GREs) on DNA, which in turn upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins.[1][5]
Caption: this compound signaling pathway.
References
- 1. scielo.br [scielo.br]
- 2. digital.csic.es [digital.csic.es]
- 3. Assessing topical bioavailability and bioequivalence: a comparison of the in vitro permeation test and the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
Application Notes and Protocols for Evaluating the Anti-Inflammatory Efficacy of Clobetasone 17-Propionate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasone 17-Propionate is a potent synthetic corticosteroid utilized for its significant anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone (B192156) and is highly effective in managing various dermatological conditions, including psoriasis and eczema. The evaluation of its anti-inflammatory efficacy relies on well-established preclinical animal models that mimic the inflammatory processes observed in human skin diseases. These models are crucial for screening and characterizing the therapeutic potential of new formulations and delivery systems of this compound.
This document provides detailed application notes and protocols for four commonly used animal models to assess the anti-inflammatory effects of this compound: the croton oil-induced ear edema model, the oxazolone-induced contact hypersensitivity model, the arachidonic acid-induced ear edema model, and the carrageenan-induced paw edema model.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by modulating gene expression through its interaction with glucocorticoid receptors (GR) in the cytoplasm. Upon binding, the Clobetasone-GR complex translocates to the nucleus. In the nucleus, this complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased production of anti-inflammatory proteins and a decrease in the production of pro-inflammatory cytokines. A key anti-inflammatory protein induced is lipocortin-1, which inhibits phospholipase A2, thereby blocking the release of arachidonic acid from cell membranes and consequently reducing the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Additionally, this compound can suppress the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inhibit the function of various immune cells, including T-lymphocytes and macrophages.
Application Notes and Protocols for Determining the Potency of Clobetasone 17-Propionate Using Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasone 17-Propionate is a potent synthetic corticosteroid used in the treatment of various inflammatory skin conditions. Its therapeutic efficacy is attributed to its anti-inflammatory, immunosuppressive, and antiproliferative properties. These effects are primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression. This document provides detailed protocols for a suite of cell-based assays to determine the in vitro potency of this compound, a critical step in drug development and quality control.
The assays described herein measure key biological activities of corticosteroids, including:
-
Glucocorticoid Receptor (GR) Transactivation: Directly measures the activation of the GR by the compound.
-
NF-κB and AP-1 Inhibition: Assesses the anti-inflammatory potential by measuring the repression of key inflammatory transcription factors.
-
Keratinocyte Antiproliferative Activity: Evaluates the effect on the proliferation of skin cells, relevant to the treatment of hyperproliferative skin diseases like psoriasis.
-
T-Cell Proliferation Inhibition: Measures the immunosuppressive effect on T-lymphocytes.
-
Cytokine Release Inhibition: Quantifies the reduction of pro-inflammatory cytokine secretion from immune cells.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are initiated by its binding to the cytosolic Glucocorticoid Receptor (GR). This binding event triggers a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and its translocation into the nucleus. Once in the nucleus, the GR dimer can modulate gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The activated GR interferes with the function of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This inhibition is a crucial component of the anti-inflammatory effects of corticosteroids.[1]
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for assessing the potency of this compound.
Figure 1: Glucocorticoid Receptor Signaling Pathway.
References
Application Notes and Protocols for Vasoconstrictor Assay to Assess Clobetasone 17-Propionate Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vasoconstrictor assay, or skin blanching assay, is a well-established pharmacodynamic method used to determine the bioequivalence of topical corticosteroid formulations. This method relies on the ability of corticosteroids to cause vasoconstriction of the dermal capillaries, leading to a visible blanching of the skin.[1][2][3] The degree of this blanching is proportional to the potency of the corticosteroid and its penetration into the skin, making it a reliable surrogate for assessing the bioavailability of locally acting topical steroids like Clobetasone 17-Propionate.[1]
This compound is a potent corticosteroid used for its anti-inflammatory and immunosuppressive effects in treating various skin conditions. Its therapeutic efficacy is directly related to its ability to penetrate the stratum corneum and reach its target receptors in the skin. The vasoconstrictor assay provides a non-invasive means to compare the bioavailability of different this compound formulations, ensuring that generic or new formulations are equivalent to a reference product in delivering the active ingredient to the site of action.
These application notes provide a detailed protocol for conducting a vasoconstrictor assay to evaluate the bioavailability of this compound formulations, encompassing subject selection, experimental procedures, data acquisition, and analysis, in line with regulatory guidelines such as those from the Food and Drug Administration (FDA).[2][4]
Signaling Pathway of this compound-Induced Vasoconstriction
This compound, like other glucocorticoids, exerts its vasoconstrictive effect through a well-defined signaling pathway. Upon topical application, the drug penetrates the skin and binds to cytosolic glucocorticoid receptors (GCR) within dermal cells. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.
Inside the nucleus, the Clobetasone-GCR complex acts as a transcription factor, modulating the expression of specific genes. A key target is the gene encoding for Lipocortin-1 (also known as Annexin A1). The upregulation of Lipocortin-1 synthesis leads to the inhibition of the enzyme Phospholipase A2 (PLA2).[5][6][7] PLA2 is responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid, a precursor for the synthesis of various vasodilatory prostaglandins. By inhibiting PLA2, this compound effectively reduces the local production of these vasodilators, leading to the constriction of dermal blood vessels and the characteristic skin blanching.[5][6]
Experimental Protocols
The vasoconstrictor assay is typically conducted in two phases: a pilot study to determine the dose-duration response and a pivotal study to compare the bioequivalence of the test and reference formulations.[1]
Subject Selection and Screening
-
Inclusion Criteria: Healthy adult volunteers (male and female) with fair skin are typically recruited. Subjects should have a history of a positive blanching response to topical corticosteroids.[1]
-
Exclusion Criteria: Individuals with any skin disease, sensitivity to corticosteroids, or those who have recently used topical or systemic corticosteroids should be excluded.
-
Screening: A preliminary test is performed by applying a known potent corticosteroid (e.g., the reference this compound formulation) to a small area on the forearm. Only subjects who exhibit a discernible blanching response (a "responder") are enrolled in the study.[1]
Experimental Workflow
The following diagram illustrates the general workflow for a vasoconstrictor assay.
Pilot Study Protocol
-
Objective: To determine the dose-duration response of the reference this compound formulation and to identify the ED50 (the time of application that produces 50% of the maximal blanching effect).[8][9]
-
Procedure:
-
Mark multiple application sites (e.g., 8-10) on the flexor surface of the forearms of each subject.
-
Apply a standardized amount of the reference formulation to each site for a range of predetermined durations (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours).[9] Include untreated control sites.
-
At the end of each application period, carefully remove the formulation.
-
Assess the blanching response at specified time points after removal (e.g., 2, 4, 6, 12, and 24 hours) using both visual scoring and a chromameter.
-
Plot the blanching response (e.g., Area Under the Effect Curve - AUEC) against the duration of application to determine the ED50.
-
Pivotal Study Protocol
-
Objective: To compare the bioavailability of a test this compound formulation against a reference formulation.
-
Procedure:
-
Mark application sites on the forearms of each subject.
-
Randomly apply the test and reference formulations to duplicate sites for the predetermined ED50 duration identified in the pilot study.[8]
-
Include untreated control sites.
-
At the end of the application period, remove the formulations.
-
Measure the blanching response at the same time points as in the pilot study using both visual and instrumental methods.
-
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Description | Typical Values/Ranges |
| Formulation Concentration | Concentration of this compound in the test and reference products. | Typically 0.05% |
| Pilot Study Dose Durations | Application times for the reference product to establish the dose-response curve. | 0.25, 0.5, 1, 2, 4, 6, 8, 12 hours[9] |
| Pivotal Study Dose Duration | Application time for both test and reference products, based on the pilot study. | ED50 (e.g., 30 minutes to 1 hour)[8][10] |
| Visual Assessment Scale | Subjective scoring of the intensity of skin blanching. | 0 = No blanching; 1 = Slight blanching; 2 = Definite blanching; 3 = Marked blanching; 4 = Intense blanching[10] |
| Chromameter Parameters | Objective measurement of skin color change. The a* value (redness) is the most sensitive indicator of blanching. | Decrease in a* value from baseline[8] |
| Measurement Time Points | Post-application removal times for assessing the blanching response. | 0, 2, 4, 6, 12, 24 hours |
| Primary Endpoint | The Area Under the Effect Curve (AUEC) of the blanching response over time. | Calculated using the trapezoidal rule[1] |
| Bioequivalence Criteria | Statistical comparison of the AUEC for the test and reference products. | The 90% confidence interval for the ratio of the test to reference AUEC should be within 80-125%[1] |
Data Analysis
-
Baseline Correction: For each application site, correct the post-dose measurements by subtracting the baseline (pre-dose) reading.
-
Control Correction: Further correct the baseline-adjusted data by subtracting the mean of the untreated control sites for each time point.[1]
-
AUEC Calculation: Calculate the Area Under the Effect Curve for the blanching response versus time profile for each application site using the trapezoidal rule.[1]
-
Statistical Analysis: In the pivotal study, perform a statistical comparison of the AUEC values for the test and reference formulations. The bioequivalence is established if the 90% confidence interval of the geometric mean ratio of the test to reference AUEC falls within the acceptance range of 80-125%.[1]
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. longdom.org [longdom.org]
- 3. remedypublications.com [remedypublications.com]
- 4. fda.gov [fda.gov]
- 5. Glucocorticoid-induced vasoconstriction in human skin. An inhibitory role on phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical corticosteroids: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilization of epidermal phospholipase A2 inhibition to monitor topical steroid action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Novel Clobetasol 17-Propionate Drug Delivery Systems
Introduction
Clobetasol (B30939) 17-Propionate (CP) is a highly potent synthetic corticosteroid widely prescribed for its significant anti-inflammatory, immunosuppressive, and antiproliferative properties.[1][2] It is a cornerstone in the topical treatment of severe and resistant dermatoses such as psoriasis, eczema, and atopic dermatitis.[1][3] Conventional formulations like creams and ointments, however, can be associated with drawbacks including poor skin retention, low bioavailability, and potential systemic side effects with prolonged use, such as skin atrophy and hypothalamic-pituitary-adrenal (HPA) axis suppression.[1][4]
To mitigate these challenges, research has focused on developing novel drug delivery systems. These advanced platforms aim to enhance the therapeutic efficacy of CP by improving its solubility, stability, and skin permeation, while localizing drug action to the target skin layers and minimizing systemic absorption.[1][4] This document provides a detailed overview of various nanocarrier-based systems for CP, presenting comparative data and standardized protocols for their formulation and evaluation.
Note: The vast majority of scientific literature focuses on Clobetasol Propionate (B1217596). The following data and protocols are based on research conducted on this compound.
Overview of Novel Drug Delivery Systems
Several nanostructured systems have been explored to optimize the topical delivery of Clobetasol Propionate. These include:
-
Solid Lipid Nanoparticles (SLNs): Biocompatible and biodegradable lipid-based carriers that can provide sustained drug release and enhance skin hydration and penetration.[5][6]
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, offering higher drug loading capacity and reduced drug expulsion during storage compared to SLNs.[1][7]
-
Nanoemulsions and Nanoemulgels: Oil-in-water nano-sized emulsions that can be incorporated into a gel base (nanoemulgel) to improve viscosity and skin adherence, offering enhanced drug solubilization and permeation.[1][8]
-
Niosomes: Vesicular systems composed of non-ionic surfactants and cholesterol, which are biodegradable, non-immunogenic, and can encapsulate both hydrophilic and lipophilic drugs.[9][10]
-
Ethosomes: Soft, malleable vesicles containing phospholipids, water, and a high concentration of ethanol, which acts as a penetration enhancer, allowing for deeper delivery into the skin layers.[11][12]
-
Transferosomes: Ultra-deformable vesicles that can squeeze through pores in the stratum corneum much smaller than their own diameter, facilitating enhanced drug penetration.[13]
Comparative Data of Novel Clobetasol Propionate Formulations
The following tables summarize key quantitative data from various studies on novel CP delivery systems, allowing for easy comparison of their physicochemical properties and performance.
Table 1: Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Formulations
| Formulation Type | Key Components | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Cumulative Release (at 24h) | Reference |
| SLN | Compritol, Tween 80, Poloxamer 188 | 133.3 ± 3.66 | 0.179 ± 0.081 | -36.2 ± 0.11 | 78.1 ± 1.11 | Sustained Release | [1][6] |
| SLN | Bees wax, Carnauba wax, Cetyl alcohol | 46.33 - 301.2 | N/A | -18.5 to -29.9 | N/A | N/A | [5] |
| NLC | Solid Lipid, Liquid Lipid | 137.9 | 0.224 | -20.5 | 78.5 ± 0.03 | 85.42% | [1] |
| NLC (Chitosan-coated) | N/A | N/A | N/A | N/A | N/A | N/A | [1] |
Table 2: Vesicular Systems (Niosomes, Transferosomes, Ethosomes)
| Formulation Type | Key Components | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Cumulative Release | Reference |
| Niosome Gel | Span 60, Cholesterol | N/A | N/A | N/A | 91.37 | Prolonged Release | [9][10] |
| Transferosome | Soya lecithin, Tween 80 | 266 | N/A | -21.3 | 88.73 | 80% (at 90 min) | [13] |
| Ethosome | Phospholipids, Ethanol | N/A | N/A | N/A | N/A | Enhanced Permeation | [11] |
Table 3: Emulsion-Based Systems (Nanoemulsion and Nanoemulgel)
| Formulation Type | Key Components | Droplet Size (nm) | PDI | Zeta Potential (mV) | Drug Release (at 24h) | Skin Retention | Reference |
| Nanoemulsion | Eucalyptus Oil | 60 - 190 | N/A | N/A | N/A | N/A | [2] |
| Nanoemulgel | N/A | N/A | N/A | N/A | 66.83 ± 2.05% | 63 ± 1.28% | [1] |
| Marketed Gel | N/A | N/A | N/A | N/A | 57.67 ± 1.63% | 23.12 ± 0.54% | [1] |
Detailed Experimental Protocols
This section provides step-by-step methodologies for the preparation and characterization of common novel CP delivery systems.
Protocol 1: Preparation of Clobetasol Propionate-Loaded SLNs
(Based on the Emulsification-Homogenization Method[1][6])
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., Compritol).
-
Heat the lipid to 5-10°C above its melting point.
-
Disperse the accurately weighed Clobetasol Propionate into the molten lipid under continuous stirring until a clear solution is formed.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., Tween 80) and stabilizer (e.g., Poloxamer 188) in distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase dropwise into the hot aqueous phase under high-speed stirring (e.g., 15,000 rpm) for a specified duration (e.g., 10-30 minutes) to form a coarse oil-in-water emulsion.[5]
-
-
Homogenization:
-
Subject the coarse emulsion to high-pressure homogenization to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath. This allows the lipid to recrystallize and form solid lipid nanoparticles.
-
Store the final SLN dispersion at a suitable temperature (e.g., 4°C).
-
Protocol 2: Preparation of Clobetasol Propionate-Loaded Niosomes
(Based on the Thin-Film Hydration Method[9][10])
-
Film Formation:
-
Accurately weigh the non-ionic surfactant (e.g., Span 60), cholesterol, and Clobetasol Propionate in a specific molar ratio (e.g., 1:0.5 for surfactant:cholesterol).[9]
-
Dissolve all components in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 60°C). This will form a thin, dry film of the components on the inner wall of the flask.
-
-
Film Hydration:
-
Hydrate the thin film with an aqueous phase (e.g., distilled water or phosphate (B84403) buffer pH 7.4) by rotating the flask at the same temperature for a specified time (e.g., 1 hour).[9] This process causes the film to swell and form multilamellar vesicles (niosomes).
-
-
Size Reduction (Optional):
-
To obtain smaller and more uniform vesicles, the niosomal dispersion can be sonicated or passed through a microfluidizer.
-
-
Purification:
-
Separate the unentrapped drug from the niosomal dispersion by methods such as dialysis, gel filtration, or centrifugation.
-
Protocol 3: Determination of Entrapment Efficiency (%EE)
-
Separation of Free Drug:
-
Quantification of Free Drug:
-
Collect the supernatant or dialysate.
-
Quantify the amount of free Clobetasol Propionate in the collected fluid using a validated analytical method, such as UV-Vis Spectrophotometry (e.g., at λmax ~238 nm) or High-Performance Liquid Chromatography (HPLC).[13]
-
-
Calculation:
-
Calculate the Entrapment Efficiency using the following formula: %EE = [(Total Drug Amount - Amount of Free Drug) / Total Drug Amount] x 100
-
Protocol 4: In Vitro Drug Release Study
(Using Franz Diffusion Cell Apparatus[5][6])
-
Membrane Preparation:
-
Use a synthetic membrane (e.g., cellophane) or biological membrane (e.g., excised rat skin).[5] The membrane should be soaked in the receptor medium before mounting.
-
-
Apparatus Setup:
-
Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable medium (e.g., phosphate buffer pH 6.8 or 7.4) and maintain the temperature at 32-37°C.[5] Ensure the medium is continuously stirred.
-
-
Sample Application:
-
Accurately place a known quantity of the CP formulation (e.g., SLN dispersion, niosomal gel) in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated UV-Vis or HPLC method.
-
Calculate the cumulative amount of drug released per unit area over time.
-
Visualized Workflows and Pathways
Diagrams created using Graphviz to illustrate key processes and mechanisms.
Caption: General workflow for novel drug delivery system development.
Caption: Protocol workflow for preparing Solid Lipid Nanoparticles (SLNs).
Caption: Protocol workflow for preparing Niosomes via thin-film hydration.
Caption: Simplified signaling pathway for Clobetasol Propionate action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation and evaluation of ethosomes of clobetasol propionate [wisdomlib.org]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application of Clobetasone 17-Propionate in 3D Human Skin Equivalent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) human skin equivalent (HSE) models have emerged as robust and ethically sound platforms for preclinical drug testing, offering a more physiologically relevant alternative to traditional 2D cell cultures and animal models. These complex, multi-layered tissue constructs mimic the architecture and, to a large extent, the function of human skin, providing a valuable tool for assessing the efficacy and safety of topically applied compounds. Clobetasone 17-Propionate, a potent glucocorticoid, is widely used for its anti-inflammatory, immunosuppressive, and antiproliferative properties in treating various skin disorders.[1][2] This document provides detailed application notes and protocols for evaluating the therapeutic effects of this compound using 3D human skin equivalent models.
The primary mechanism of action for this compound involves its binding to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the activated GR complex modulates the transcription of target genes, resulting in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines (e.g., IL-1, IL-6, TNF-α) and enzymes like cyclooxygenase-2 (COX-2).[1]
Data Presentation
The anti-inflammatory effects of this compound in a 3D human skin equivalent model can be quantified by measuring the reduction in pro-inflammatory cytokine secretion following an inflammatory challenge. The table below summarizes representative data on the inhibition of cytokine release in an inflamed 3D skin model after treatment with this compound.
| Cytokine | Inflamed Control (pg/mL) | This compound (0.05%) Treatment (pg/mL) | % Inhibition |
| IL-1α | 1500 ± 120 | 600 ± 50 | 60% |
| IL-6 | 8000 ± 550 | 2400 ± 200 | 70% |
| IL-8 | 12000 ± 900 | 4200 ± 350 | 65% |
| TNF-α | 800 ± 70 | 320 ± 30 | 60% |
Note: The data presented in this table is a representative example compiled from typical results seen in studies evaluating potent corticosteroids on 3D skin models and may not reflect the results of a single specific study.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Construction of a Full-Thickness Human Skin Equivalent (HSE) Model
This protocol describes the generation of a 3D full-thickness skin equivalent composed of a dermal layer with fibroblasts and an epidermal layer with keratinocytes.[3][4]
Materials:
-
Human dermal fibroblasts (HDFs)
-
Human epidermal keratinocytes (HEKs)
-
Fibroblast growth medium
-
Keratinocyte growth medium
-
Rat-tail collagen type I
-
Cell culture inserts (e.g., for 12-well plates)
-
10x Minimum Essential Medium (MEM)
-
Reconstitution buffer (sodium bicarbonate, L-glutamine, HEPES)
-
Neutralization solution (e.g., 0.1 M NaOH)
Procedure:
-
Dermal Equivalent Preparation:
-
Culture HDFs in fibroblast growth medium.
-
On the day of casting, prepare a collagen solution on ice by mixing rat-tail collagen type I, 10x MEM, and reconstitution buffer.
-
Trypsinize and count the HDFs. Resuspend the cells in fibroblast growth medium.
-
Add the HDF suspension to the collagen solution and neutralize to a physiological pH using a neutralization solution. The final cell concentration should be approximately 1 x 10^5 cells/mL in a 2 mg/mL collagen solution.
-
Pipette the HDF-collagen suspension into cell culture inserts placed in a 12-well plate.
-
Allow the gel to polymerize at 37°C for 1-2 hours.
-
Add fibroblast growth medium to the outer well and inside the insert to keep the dermal equivalent submerged.
-
Culture for 5-7 days, changing the medium every 2-3 days, to allow for contraction and formation of the dermal equivalent.
-
-
Epidermal Layer Seeding:
-
Culture HEKs in keratinocyte growth medium.
-
Once the dermal equivalents are contracted and stable, remove the medium from inside the inserts.
-
Seed HEKs onto the surface of the dermal equivalent at a density of approximately 5 x 10^5 cells/cm².
-
Culture the HSE submerged in keratinocyte growth medium for 2 days.
-
-
Air-Liquid Interface Culture:
-
Lift the HSE to the air-liquid interface by removing the medium from inside the insert. The medium in the outer well should be at a level that just touches the bottom of the insert, providing nutrients to the dermal layer.
-
Switch to a differentiation-promoting keratinocyte medium.
-
Culture for at least 14 days to allow for full epidermal differentiation and stratification. Change the medium every 2-3 days.
-
Protocol 2: Induction of Inflammation and Topical Application of this compound
This protocol details the induction of an inflammatory state in the HSE and the subsequent topical application of the test compound.
Materials:
-
Constructed HSE models
-
Inflammatory stimulus (e.g., a cocktail of TNF-α and IL-1α, or lipopolysaccharide - LPS)
-
This compound formulation (e.g., 0.05% cream or solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Inflammatory Challenge:
-
After full differentiation of the HSE, introduce an inflammatory stimulus into the culture medium in the outer well. For example, add a cytokine cocktail (e.g., 10 ng/mL TNF-α and 10 ng/mL IL-1α) to the medium.
-
Incubate for 24 hours to induce an inflammatory response.
-
-
Topical Application:
-
Prepare the this compound formulation to be tested.
-
Topically apply a precise amount of the formulation (e.g., 2-5 mg/cm²) to the surface of the epidermis of the inflamed HSE.
-
Include appropriate controls: an untreated inflamed control and a vehicle-treated inflamed control.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
Protocol 3: Assessment of Anti-Inflammatory Effects
This protocol outlines methods to evaluate the efficacy of this compound in reducing inflammation.
1. Cytokine Analysis (ELISA):
- Materials: Culture medium collected from HSEs, ELISA kits for specific cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α), plate reader.
- Procedure:
- At the end of the treatment period, collect the culture medium from the outer wells of the HSEs.
- Centrifuge the medium to remove any cellular debris.
- Perform the ELISA for the target cytokines according to the manufacturer's instructions.
- Quantify the concentration of cytokines in each sample based on a standard curve.
- Calculate the percentage inhibition of cytokine release compared to the vehicle-treated control.
2. Cell Viability Assay (MTT Assay):
- Materials: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), isopropanol (B130326) or DMSO, plate reader.
- Procedure:
- After collecting the culture medium, wash the HSEs with PBS.
- Transfer the HSEs to a new well plate containing MTT solution.
- Incubate for 3-4 hours at 37°C to allow for formazan (B1609692) crystal formation.
- Extract the formazan crystals by incubating the models in isopropanol or DMSO.
- Measure the absorbance of the solution at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the untreated, non-inflamed control.
3. Histological Analysis:
- Materials: 4% Paraformaldehyde (PFA) or 10% neutral buffered formalin, ethanol (B145695) series, xylene, paraffin (B1166041) wax, hematoxylin (B73222) and eosin (B541160) (H&E) stains, microtome, microscope.
- Procedure:
- Fix the HSEs in 4% PFA or 10% formalin overnight.
- Dehydrate the samples through a graded series of ethanol.
- Clear the samples in xylene.
- Embed the samples in paraffin wax.
- Section the paraffin blocks into 5-7 µm thick sections using a microtome.
- Mount the sections on microscope slides.
- Deparaffinize and rehydrate the sections.
- Stain with H&E to visualize the tissue structure and assess morphological changes such as epidermal thickness and inflammatory cell infiltration.
Visualizations
Signaling Pathway of this compound
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow Diagram.
References
- 1. Differential expression and release of cytokines by an in vitro reconstructed human epidermis following exposure to skin irritant and sensitizing chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Techniques for Radiolabeling Clobetasone 17-Propionate for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Clobetasone 17-propionate is a potent synthetic corticosteroid used in research to study its pharmacokinetics, pharmacodynamics, and mechanism of action. To facilitate these investigations, the molecule can be labeled with a radioactive isotope, allowing for sensitive and quantitative detection in biological systems. The choice of radionuclide—typically tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or a radioiodine isotope—depends on the specific research application, required specific activity, and the desired position of the label within the molecule.
This document provides detailed protocols for the radiolabeling of this compound with tritium, carbon-14, and radioiodine. These protocols are based on established methods for radiolabeling corticosteroids and may require optimization for specific experimental conditions.
Key Considerations for Radiolabeling this compound:
-
Choice of Isotope:
-
Tritium (³H): Offers high specific activity, making it suitable for receptor-binding assays and in vitro studies where high sensitivity is required.[1] Tritium labeling is often achieved through catalytic reduction of an unsaturated precursor.[2][3]
-
Carbon-14 (¹⁴C): Provides a metabolically stable label as carbon is integral to the molecule's backbone.[4] This makes ¹⁴C-labeled compounds ideal for in vivo studies, such as absorption, distribution, metabolism, and excretion (ADME) studies.[5]
-
Radioiodine (e.g., ¹²⁵I): Offers high specific activity and ease of detection with gamma counters. Direct iodination of this compound is challenging due to the lack of activatable positions. Therefore, labeling typically involves the synthesis of a derivative that can be readily iodinated.[6][7]
-
-
Position of the Label: The position of the radioisotope should be chosen to be metabolically stable to ensure that the label remains on the parent molecule or its principal metabolites throughout the experiment.
-
Purity and Characterization: The radiolabeled product must be rigorously purified to remove any unreacted starting materials and radiolabeled impurities.[8][9] Techniques such as High-Performance Liquid Chromatography (HPLC) are essential for purification and to determine the radiochemical purity.[10][11][12][13] The specific activity and identity of the final product should also be confirmed.[14][15]
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[16][17][18] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and enzymes.[16][17]
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Protocols
1. Tritium (³H) Labeling of this compound by Catalytic Reduction
This protocol describes the introduction of tritium into this compound by catalytic reduction of a suitable unsaturated precursor. This method can achieve high specific activities.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Tritium Radiosynthesis Services [products.moravek.com]
- 3. The catalytic reduction of 3-beta-hydroxyandrost-5-en-17-one with tritium. The distribution and orientation of label in the product (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14 C-radiolabeling of a new steroidal antiandrogen with a C-18 angular methyl extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inis.iaea.org [inis.iaea.org]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. pharmacylibrary.com [pharmacylibrary.com]
- 10. Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. indico.cern.ch [indico.cern.ch]
- 14. 14C-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 15. 14C Radiolabeling | Carbon 14 Isotope Radiolabel | Selcia [selcia.com]
- 16. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 17. Clobetasol Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Clobetasone 17-Propionate as a Positive Control in Anti-inflammatory Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The screening and development of novel anti-inflammatory agents are crucial for the management of a wide range of debilitating diseases. A critical component of robust in-vitro screening assays is the inclusion of a reliable positive control to validate the assay's responsiveness and to provide a benchmark for the potency of test compounds. Clobetasone 17-Propionate, a high-potency synthetic corticosteroid, serves as an excellent positive control for such purposes due to its well-characterized mechanism of action and its profound inhibitory effects on key inflammatory mediators.[1][2][3] These application notes provide detailed protocols for the use of this compound as a positive control in common in-vitro anti-inflammatory assays.
Mechanism of Action of this compound
This compound is a potent glucocorticoid that exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR).[4] Upon binding, the Clobetasone-GR complex translocates to the nucleus, where it modulates the expression of a wide array of genes.[4] The primary anti-inflammatory mechanisms include:
-
Inhibition of Phospholipase A2: this compound induces the synthesis of lipocortins, which are inhibitory proteins of phospholipase A2.[1][2][3][4] This action blocks the release of arachidonic acid from cell membranes, thereby inhibiting the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1][2][3][4]
-
Suppression of Pro-inflammatory Gene Expression: The activated GR complex can directly bind to glucocorticoid response elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory genes. Additionally, it can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference leads to the downregulation of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Below is a diagram illustrating the signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of action of this compound.
Data Presentation: this compound as a Positive Control
The following table summarizes the use of this compound as a high-potency positive control in key in-vitro anti-inflammatory assays. While specific IC50 values can vary between laboratories and experimental conditions, this compound consistently demonstrates significant inhibition of inflammatory markers at sub-micromolar to low micromolar concentrations.
| Inflammatory Marker | Cell Type | Stimulation | Positive Control | Typical Concentration Range for Significant Inhibition |
| Nitric Oxide (NO) | RAW 264.7 | Lipopolysaccharide (LPS) | This compound | 0.1 - 10 µM |
| Prostaglandin E2 (PGE2) | RAW 264.7 | Lipopolysaccharide (LPS) | This compound | 0.1 - 10 µM |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 / PBMCs | Lipopolysaccharide (LPS) | This compound | 0.1 - 10 µM |
| Interleukin-6 (IL-6) | RAW 264.7 / PBMCs | Lipopolysaccharide (LPS) | This compound | 0.1 - 10 µM |
Experimental Workflow
The general workflow for screening test compounds for anti-inflammatory activity using this compound as a positive control is outlined below.
Caption: General experimental workflow for in-vitro anti-inflammatory screening.
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of the murine macrophage cell line RAW 264.7 and subsequent treatment with test compounds, this compound, and Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Test compounds
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and test compounds in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Pre-treatment: Remove the old medium from the wells and add 100 µL of medium containing the test compounds or this compound at various concentrations. Include a vehicle control (medium with DMSO). Incubate for 1-2 hours.
-
Stimulation: Add 10 µL of LPS solution (e.g., 10 µg/mL stock to achieve a final concentration of 1 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
Cell culture supernatant from treated cells
-
96-well microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of sodium nitrite in cell culture medium to generate a standard curve (e.g., 100 µM to 1.56 µM).
-
Assay: In a new 96-well plate, add 50 µL of cell culture supernatant from each well of the treated plate and 50 µL of each standard.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Alternatively, a pre-mixed 1:1 solution of Component A and B can be used.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples using the standard curve.
Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol outlines the measurement of PGE2 levels in the cell culture supernatant using a competitive ELISA kit.
Materials:
-
PGE2 ELISA Kit
-
Cell culture supernatant from treated cells
-
Microplate reader
Procedure:
-
Follow Kit Instructions: Strictly follow the manufacturer's protocol provided with the PGE2 ELISA kit.
-
Sample Preparation: Cell culture supernatants can typically be used directly or with the dilution recommended by the kit manufacturer.
-
Standard Curve: Prepare the PGE2 standards as per the kit's instructions.
-
Assay: Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubation and Washing: Perform the incubation and washing steps as described in the kit manual.
-
Detection: Add the detection antibody and substrate, and then stop the reaction.
-
Measurement: Read the absorbance at the recommended wavelength.
-
Calculation: Calculate the PGE2 concentration in the samples based on the standard curve.
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement
Materials:
-
TNF-α and IL-6 ELISA Kits
-
Cell culture supernatant from treated cells
-
Microplate reader
Procedure:
-
Follow Kit Instructions: Use commercially available ELISA kits for TNF-α and IL-6 and follow the manufacturer's protocols.
-
Sample Preparation: Use cell culture supernatants, diluted as necessary.
-
Assay Execution: Perform the assay according to the kit's instructions, including the preparation of standard curves, sample addition, incubation, washing, and detection steps.
-
Measurement and Calculation: Measure the absorbance and calculate the cytokine concentrations from the standard curve.
This protocol measures the mRNA expression levels of TNF-α and IL-6.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: After the 24-hour treatment, wash the cells in the 96-well plate with PBS and lyse them. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Data Analysis and Expected Results
For each assay, calculate the percentage inhibition of the inflammatory mediator for each concentration of the test compound and this compound relative to the LPS-stimulated control.
Percentage Inhibition = [1 - (Sample Value - Blank Value) / (LPS Control Value - Blank Value)] x 100
Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value (the concentration at which 50% inhibition is observed).
Expected Results: this compound is expected to show a dose-dependent inhibition of NO, PGE2, TNF-α, and IL-6 production. As a high-potency corticosteroid, significant inhibition should be observed in the sub-micromolar to low micromolar range, confirming the validity of the assay system for detecting anti-inflammatory activity.
Conclusion
This compound is a robust and reliable positive control for in-vitro anti-inflammatory drug screening assays. Its well-defined mechanism of action and high potency provide a clear benchmark for evaluating the efficacy of novel anti-inflammatory compounds. The protocols detailed in these application notes offer a standardized approach to utilizing this compound in assays measuring key inflammatory mediators.
References
- 1. CLOBETASOL PROPIONATE CREAM USP, 0.05% (Potency expressed as clobetasol propionate) [dailymed.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. Clobetasol Propionate Cream, USP 0.05% FOR TOPICAL DERMATOLOGIC USE ONLY— NOT FOR OPHTHALMIC, ORAL, OR INTRAVAGINAL USE Rx only [dailymed.nlm.nih.gov]
- 4. Enhancement of Anti-Dermatitis Potential of Clobetasol Propionate by DHA [Docosahexaenoic Acid] Rich Algal Oil Nanoemulsion Gel - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Clobetasone 17-Propionate and its Degradation Products by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of Clobetasone 17-Propionate and its degradation products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions, including exposure to strong bases, oxidative agents, and light.[1][2] The primary degradation pathways can involve hydrolysis of the propionate (B1217596) ester, oxidation of the corticosteroid structure, and rearrangements of the steroid nucleus.[3][4][5] Under weakly acidic conditions, a Favorskii-like rearrangement has also been reported.[6]
Q2: What is a common starting point for an HPLC method for this compound analysis?
A2: A frequently used method is reversed-phase HPLC (RP-HPLC). A common starting point involves a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water.[1][2][7] UV detection is typically set around 239-241 nm.[8][9]
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies, as recommended by ICH guidelines, involve subjecting the drug substance to various stress conditions to understand its stability profile.[1] Typical conditions for this compound include:
-
Acidic hydrolysis: Treating with an acid (e.g., 1 M HCl) at an elevated temperature.[6]
-
Basic hydrolysis: Treating with a base (e.g., 0.1N to 4N NaOH) at room or elevated temperature.[1][10]
-
Oxidative degradation: Using an oxidizing agent like hydrogen peroxide (e.g., 6% H2O2) at an elevated temperature.[1][10]
-
Thermal degradation: Heating the solid drug or a solution at a high temperature.
-
Photodegradation: Exposing the drug solution to UV light.
Troubleshooting Guide
Issue 1: My this compound peak is tailing.
-
Possible Cause 1: Secondary Interactions with Stationary Phase. Residual silanol (B1196071) groups on the silica-based C18 column can interact with the polar functional groups of corticosteroids, leading to peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions.
-
Use a Different Column: Employ an end-capped column or a column with a different stationary phase (e.g., a polymer-based column) that is less prone to such interactions.
-
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute the sample and reinject.
-
-
Possible Cause 3: Contaminated Guard Column or Column Inlet. Accumulation of sample matrix components can affect peak shape.
-
Solution: Replace the guard column or flush the analytical column in the reverse direction with a strong solvent.[11]
-
Issue 2: I am observing split peaks for this compound.
-
Possible Cause 1: Mismatch between Injection Solvent and Mobile Phase. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[12]
-
Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
-
Possible Cause 2: Column Void or Blocked Frit. A void at the head of the column or a partially blocked frit can disrupt the sample band, leading to split peaks.[12]
-
Solution:
-
Check for a void by carefully inspecting the top of the column packing. If a void is present, the column may need to be replaced.
-
Reverse flush the column to try and dislodge any particulate matter from the inlet frit. If this fails, the frit or the entire column may need replacement.[12]
-
-
-
Possible Cause 3: Co-elution of an Impurity. A closely eluting impurity can appear as a shoulder or a split peak.
-
Solution: Modify the mobile phase composition or gradient to improve the resolution between the main peak and the impurity.[12]
-
Issue 3: I am seeing unexpected peaks in my chromatogram.
-
Possible Cause 1: Sample Degradation. this compound may have degraded in the sample solution.
-
Solution: Prepare fresh samples and store them appropriately (e.g., protected from light and at a controlled temperature). Compare the chromatogram with a freshly prepared standard to confirm.
-
-
Possible Cause 2: Ghost Peaks. These can arise from contamination in the mobile phase, injection system, or carryover from a previous injection.
-
Solution:
-
Run a blank gradient (injecting only the mobile phase) to identify if the peaks are coming from the system.
-
Ensure high-purity solvents and freshly prepared mobile phases.
-
Implement a robust needle wash procedure in the autosampler.
-
-
-
Possible Cause 3: Air Bubbles in the System. Air bubbles passing through the detector can cause spurious peaks.
-
Solution: Degas the mobile phase thoroughly and ensure all connections are tight to prevent air from entering the system.[11]
-
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Conditions | Reference |
| Column | Nova-Pak® 4 µm C18, 150 mm x 3.9 mm | [1][2][7] |
| Mobile Phase | Methanol: Water (68:32 v/v) | [2][7] |
| Flow Rate | 0.9 mL/min | [2][7] |
| Detection | UV at 239 nm | [2][13][7] |
| Injection Volume | 20 µL | - |
| Column Temperature | Ambient or 30°C | - |
Table 2: Reported Retention Times of this compound and its Degradation Products under Stress Conditions
| Stress Condition | Compound | Retention Time (min) | Reference |
| Non-degraded | This compound | 6.0 | [1][2][7] |
| Strong Base | Degradation Product C | 1.8 | [2][7] |
| Degradation Product D | 4.0 | [2][7] | |
| Degradation Product E | 5.0 | [2][7] | |
| Degradation Product F | 8.0 | [2][7] | |
| Oxidative | Degradation Product | 2.2 | [2][7] |
| Degradation Product | 24.0 | [2][13][7] | |
| Weakly Acidic | Degradation Product (RRT 0.49) | - | [6] |
Note: Retention times can vary depending on the specific HPLC system, column, and exact mobile phase composition.
Experimental Protocols
Protocol 1: Preparation of Standard Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Further dilute 10 mL of this stock solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
Protocol 2: Forced Degradation under Basic Conditions
-
To 5 mL of the this compound stock solution (100 µg/mL), add 5 mL of 1N NaOH.
-
Keep the mixture at room temperature for a specified period (e.g., 2 hours).
-
Neutralize the solution with an appropriate volume of 1N HCl.
-
Dilute to a final concentration suitable for HPLC injection with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for the analysis of this compound degradation products.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. jmpas.com [jmpas.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC. | Semantic Scholar [semanticscholar.org]
Optimizing the concentration of Clobetasone 17-Propionate for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clobetasone 17-Propionate in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound is a potent synthetic glucocorticoid.[1][2] Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors (GR).[1][2] Upon binding, the Clobetasone-GR complex translocates to the nucleus, where it modulates the expression of target genes.[1][2] This leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[1][2]
Q2: What is the optimal solvent for dissolving this compound for in vitro experiments?
A2: this compound is practically insoluble in water but is soluble in organic solvents.[3][4] For cell culture experiments, it is recommended to first dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution.[4] This stock solution can then be further diluted in the cell culture medium to the desired final concentration.[4] It is crucial to ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: How can I determine the optimal concentration of this compound for my specific cell type and experiment?
A3: The optimal concentration of this compound is highly dependent on the cell type, the duration of the experiment, and the specific endpoint being measured. A dose-response experiment is essential to determine the optimal concentration. This typically involves treating the cells with a range of concentrations (e.g., from nanomolar to micromolar) and then assessing the desired biological effect. It is also critical to perform a cytotoxicity assay in parallel to ensure that the observed effects are not due to cell death.
Troubleshooting Guides
Issue 1: this compound precipitates in the cell culture medium.
-
Cause: The solubility of this compound in aqueous solutions is very low.[3][4] The concentration of the organic solvent in the final culture medium may be insufficient to keep the compound dissolved.
-
Solution:
-
Increase the concentration of the organic solvent in the stock solution, thereby reducing the volume of stock solution needed to achieve the final concentration.
-
Prepare the final dilution in pre-warmed culture medium and vortex or mix thoroughly immediately before adding to the cells.
-
Consider using a formulation with enhanced solubility, if available for in vitro use.
-
Issue 2: High levels of cell death are observed even at low concentrations.
-
Cause: Some cell types can be highly sensitive to glucocorticoids or the solvent used. Higher concentrations of this compound can induce apoptosis or necrosis.[5]
-
Solution:
-
Perform a thorough dose-response and time-course cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the maximum non-toxic concentration for your specific cell line and experimental duration.
-
Lower the concentration range in your experiments.
-
Reduce the final concentration of the organic solvent (e.g., DMSO) in your culture medium to below 0.1%.
-
Issue 3: No significant biological effect is observed.
-
Cause:
-
The concentration of this compound may be too low to elicit a response in your specific cell type.
-
The incubation time may be too short for the desired effect to manifest.
-
The cells may have low expression of the glucocorticoid receptor.
-
The compound may have degraded.
-
-
Solution:
-
Increase the concentration range in your dose-response experiment.
-
Extend the incubation time.
-
Verify the expression of the glucocorticoid receptor in your cell line using techniques like Western blotting or qPCR.
-
Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C) and use a fresh dilution for each experiment.[4]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [3] |
| Acetone | Freely soluble | [3] |
| Ethanol (96%) | Sparingly soluble | [3] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [4] |
| Dimethylformamide (DMF) | ~25 mg/mL | [4] |
| Ethanol | ~1 mg/mL | [4] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [4] |
Table 2: Example Concentration Ranges for In Vitro Studies
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Dermal Fibroblasts | 0.1 µM - 0.2 µM | Decreased cell viability, induction of senescence, decreased collagen synthesis | [5] |
| Primary Human Skin Fibroblasts | 5 µg/mL | Inhibition of proliferation | [4] |
| Various Cell-Free Assays | IC50 = 3.17 nM | Binding to glucocorticoid receptors | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile-filtered DMSO (or another suitable organic solvent) to achieve a high concentration stock solution (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Protocol 2: Determining Optimal Concentration using a Dose-Response Assay
-
Cell Seeding: Seed the cells of interest in a multi-well plate (e.g., 96-well plate) at a predetermined density and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of the organic solvent).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform the relevant assay to measure the biological response (e.g., cytokine secretion, gene expression, cell proliferation).
-
Cytotoxicity Assessment: In a parallel plate, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to assess the effect of the different concentrations on cell viability.
-
Data Analysis: Plot the biological response and cell viability as a function of the this compound concentration to determine the optimal working concentration that elicits the desired effect without significant cytotoxicity.
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for concentration optimization.
References
- 1. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 2. Clobetasol Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clobetasol Propionate - CD Formulation [formulationbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
Strategies to improve the stability of Clobetasone 17-Propionate in various solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Clobetasone 17-Propionate in various solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
Problem 1: Precipitation of this compound in Aqueous Solutions.
-
Possible Cause: this compound is practically insoluble in water.[1] Direct dissolution in aqueous buffers will likely result in precipitation.
-
Solution:
-
Dissolve the this compound in a water-miscible organic solvent first, such as Dimethyl Sulfoxide (B87167) (DMSO), Dimethyl Formamide (DMF), or ethanol (B145695).[2]
-
Once fully dissolved, slowly add the aqueous buffer to the organic stock solution with continuous stirring.
-
For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[2]
-
Be mindful of the final solvent composition to ensure the drug remains in solution. For example, a 1:3 solution of DMSO:PBS (pH 7.2) can dissolve approximately 0.25 mg/mL of this compound.[2]
-
It is not recommended to store aqueous solutions for more than one day.[2]
-
Problem 2: Unexpected Degradation of this compound in Solution.
-
Possible Causes:
-
pH: The stability of this compound is highly pH-dependent. It is most stable in acidic conditions and degrades significantly in basic environments.[3][4] Ester hydrolysis is a primary degradation pathway at higher pH values.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light, particularly UV radiation, can induce degradation.
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.[4]
-
-
Solutions:
-
pH Control: Maintain the pH of aqueous solutions in the optimal range. The maximum stability for this compound in aqueous solution has been observed at a pH of 3.23.[5] A slight deviation from this pH can lead to severe degradation.[5]
-
Temperature Control: Store solutions at controlled room temperature or refrigerated, as specified by stability data. Avoid excessive heat. The solid form is stable at -20°C for at least four years.[2]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For organic stock solutions in solvents like ethanol, DMSO, and DMF, it is recommended to purge the solvent with an inert gas to minimize oxidative degradation.[2]
-
Problem 3: Inconsistent Analytical Results (e.g., HPLC Assay).
-
Possible Causes:
-
Incomplete dissolution of the sample.
-
Degradation of the analyte during sample preparation or analysis.
-
Use of a non-stability-indicating analytical method.
-
-
Solutions:
-
Ensure Complete Dissolution: Use appropriate solvents and sonication to ensure the sample is fully dissolved before analysis. Methanol is a commonly used solvent for sample preparation in HPLC analysis.[6]
-
Control Analytical Conditions:
-
Maintain the column temperature at a consistent and appropriate level (e.g., 35°C ± 2°C).[3]
-
Prepare fresh sample solutions and analyze them promptly.
-
If necessary, store sample solutions under conditions that minimize degradation (e.g., refrigeration, protection from light). Sample solutions in the diluent have been found to be stable for up to 4 days at room temperature.[3]
-
-
Method Validation: Employ a validated, stability-indicating HPLC method that can separate this compound from its potential degradation products.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: this compound is a crystalline solid that is soluble in several organic solvents.[2] It is freely soluble in acetone (B3395972) and methanol.[1] It is also soluble in dimethyl sulfoxide (DMSO), chloroform, and dioxane.[1] It is sparingly soluble in ethanol and slightly soluble in benzene (B151609) and diethyl ether.[1] It is practically insoluble in water.[1]
Q2: What is the solubility of this compound in common organic solvents?
A2: The approximate solubility in some common organic solvents is provided in the table below.
| Solvent | Solubility (approx.) |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[2] |
| Dimethyl Formamide (DMF) | ~25 mg/mL[2] |
| Ethanol | ~1 mg/mL[2] |
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH. The degradation follows pseudo-first-order kinetics, and a V-shaped pH-rate profile has been observed.[5] The highest stability is found at a pH of 3.23, with an estimated shelf-life (t₀.₉) of 761 days at room temperature.[5] Significant degradation occurs as the pH deviates from this optimum.[5]
Q4: What are the main degradation pathways for this compound?
A4: this compound can degrade through several pathways depending on the conditions:
-
Hydrolysis: Under basic conditions, the ester linkage at the 17-position is susceptible to hydrolysis.[4]
-
Oxidation: The molecule can be degraded by oxidizing agents.[4]
-
Photodegradation: Exposure to light can lead to degradation.
-
Rearrangement:
Q5: What are the typical conditions for a forced degradation study of this compound?
A5: Forced degradation studies are performed to demonstrate the specificity of stability-indicating methods. Typical stress conditions include:
-
Acidic Hydrolysis: Refluxing with 1 N HCl at 60°C for 30 minutes.[3]
-
Basic Hydrolysis: Refluxing with 1 N NaOH at 60°C for 30 minutes.[3] this compound is highly unstable under basic conditions, with degradation of up to 99.34% reported.[3]
-
Oxidative Degradation: Refluxing with 3% v/v H₂O₂ at 60°C for 30 minutes.[3]
-
Thermal Degradation: Heating the sample, with reported degradation of 14.40% under heat.[3]
-
Photolytic Degradation: Exposing the sample to light.
Quantitative Stability Data
The following table summarizes the degradation of this compound under various stress conditions from a forced degradation study.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) |
| Acidic Hydrolysis | 1 N HCl | 30 min | 60°C | Stable |
| Basic Hydrolysis | 1 N NaOH | 30 min | 60°C | 99.34%[3] |
| Oxidative Degradation | 3% v/v H₂O₂ | 30 min | 60°C | Stable |
| Thermal Degradation | Heat | - | - | 14.40%[3] |
| Photolytic Degradation | Light | - | - | Degradation Observed |
Note: The term "Stable" indicates that significant degradation was not observed under the specified conditions in that particular study. The extent of degradation can vary based on the exact experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is a representative example for the analysis of this compound and its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Sonication bath.
-
pH meter.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Luna-C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase A: Ammonium acetate (B1210297) buffer:Acetonitrile:Methanol (60:20:20 v/v/v).[3]
-
Mobile Phase B: Ammonium acetate buffer:Acetonitrile (20:80 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 240 nm.[3]
-
Injection Volume: 5 µL.[3]
-
Column Temperature: 35°C.[3]
-
-
Preparation of Solutions:
-
Diluent: A mixture of mobile phase A and B in a suitable ratio, or as determined during method development.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample by accurately weighing and dissolving the formulation or bulk drug in the diluent to achieve a similar concentration to the standard solution. Sonication may be required for complete dissolution.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time, peak area, tailing factor).
-
Inject the sample solution.
-
Analyze the resulting chromatograms to determine the peak area of this compound and any degradation products.
-
Quantify the amount of this compound and the percentage of degradation products.
-
Visualizations
Caption: Workflow for a stability-indicating HPLC analysis of this compound.
Caption: A logical troubleshooting guide for this compound stability issues.
References
- 1. PRODUCT INFORMATION Clobetasol Propionate Topical Solution, USP Rx only FOR TOPICAL DERMATOLOGIC USE ONLY-NOT FOR OPHTHALMIC, ORAL, OR INTRAVAGINAL USE [dailymed.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Interference in Analytical Assays for Clobetasone 17-Propionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming interference during the analytical determination of Clobetasone 17-Propionate.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC-UV)
Question: My HPLC chromatogram for this compound extracted from a cream formulation shows significant peak tailing and asymmetry. What are the potential causes and how can I resolve this?
Answer:
Peak tailing in the HPLC analysis of this compound is a common issue that can compromise the accuracy and precision of quantification. The primary causes can be categorized as interactions with the stationary phase, issues with the mobile phase, or problems with the column itself.
Troubleshooting Workflow for Peak Tailing:
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Detailed Steps:
-
Secondary Interactions with Residual Silanols: Unreacted, acidic silanol groups on the surface of silica-based stationary phases can interact with the this compound molecule, causing tailing.
-
Solution:
-
Use a highly deactivated, end-capped C18 column.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v) to mask the active silanol sites.
-
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Solution:
-
Dilute the sample and re-inject.
-
Reduce the injection volume.
-
-
-
Column Contamination and Degradation: Accumulation of matrix components from the cream or ointment on the column frit or packing material can lead to poor peak shape.
-
Solution:
-
Implement a robust sample preparation procedure to remove excipients.
-
Use a guard column to protect the analytical column.
-
If the problem persists, try back-flushing the column or, as a last resort, replace it.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Question: I am observing significant ion suppression in my LC-MS/MS analysis of this compound from a plasma sample, leading to low sensitivity and poor reproducibility. How can I mitigate these matrix effects?
Answer:
Ion suppression is a major challenge in LC-MS/MS bioanalysis, where co-eluting matrix components interfere with the ionization of the target analyte.[1] Strategies to overcome this involve improving sample preparation, optimizing chromatographic conditions, and using an appropriate internal standard.
Workflow for Mitigating Ion Suppression:
Caption: A workflow outlining strategies to overcome ion suppression in LC-MS/MS.
Detailed Steps:
-
Enhance Sample Preparation: The most effective way to reduce matrix effects is to remove interfering endogenous components before analysis.[2][3]
-
Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. Using an acidic or basic aqueous phase can help prevent the extraction of certain impurities.[2]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away.
-
-
Optimize Chromatographic Conditions: Modifying the LC method can help separate this compound from co-eluting matrix components.
-
Gradient Elution: Employ a gradient mobile phase to better resolve the analyte from interfering compounds.
-
Divert Flow: Use a switching valve to divert the early-eluting, unretained matrix components to waste before they enter the mass spectrometer.
-
Column Choice: Using a column with smaller particles (e.g., UPLC) can improve peak resolution and separation from matrix interferences.
-
-
Use a Suitable Internal Standard (IS): An appropriate IS can compensate for ion suppression.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice as it has nearly identical chemical and physical properties to the analyte and will experience the same degree of ion suppression.
-
Structural Analog Internal Standard: If a SIL-IS is not available, a close structural analog that co-elutes with the analyte can be used. Clobetasone butyrate (B1204436) has been successfully used as an internal standard for this compound analysis.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common excipients in cream and ointment formulations that can interfere with this compound analysis, and how can they be removed?
A1: Common interfering excipients include fats, oils, waxes, and emulsifying agents. These can cause matrix effects in LC-MS/MS and chromatographic issues in HPLC. A robust sample preparation is crucial for their removal. Centrifugation of the sample extract at high speed (e.g., 10,000 rpm) can effectively separate out insoluble excipient residues.[4]
Q2: My recovery of this compound from an ointment formulation is consistently low. What could be the reason?
A2: Low recovery from ointments is often due to incomplete extraction of the highly lipophilic this compound from the greasy matrix. To improve recovery, consider the following:
-
Solvent Selection: Use a solvent mixture with appropriate polarity, such as methanol (B129727) and acetonitrile, to effectively dissolve the ointment base and solubilize the analyte.
-
Extraction Technique: Employ vigorous shaking or sonication to ensure thorough mixing and partitioning of the analyte into the extraction solvent.[5]
-
Heating: Gently heating the sample during extraction can help to melt the ointment base and improve extraction efficiency.[5]
Q3: Can degradation products of this compound interfere with its analysis?
A3: Yes, degradation products can potentially co-elute with the parent drug, leading to inaccurate quantification. This compound is known to degrade under strong basic and oxidative conditions.[6] It is essential to use a stability-indicating method that can resolve the parent drug from its degradation products. A forced degradation study should be performed to confirm the specificity of the analytical method.[6]
Q4: What are the potential sources of interference in an immunoassay for this compound?
A4: Immunoassays for steroids are susceptible to interference from structurally similar compounds, leading to a lack of specificity.[7] Potential interferences include:
-
Cross-reactivity with other corticosteroids: Structurally related steroids, such as prednisolone, can cross-react with the antibodies used in the immunoassay, leading to falsely elevated results.[7]
-
Endogenous steroids and their metabolites: Natural steroid hormones in the sample may also exhibit cross-reactivity.
-
Heterophilic antibodies and human anti-animal antibodies (HAMA): These antibodies, present in some patient samples, can interfere with the assay's antibody-antigen binding.
Q5: How can I troubleshoot suspected interference in a this compound immunoassay?
A5: If you suspect interference in your immunoassay, the following steps can be taken:
-
Serial Dilution: Analyze serial dilutions of the sample. If the results are not linear upon dilution, it may indicate the presence of interference.
-
Use of an Alternative Assay: Analyze the sample using a different immunoassay with antibodies that have different cross-reactivity profiles.
-
Confirmation with a Reference Method: Confirm the immunoassay results with a more specific method like LC-MS/MS.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Cream Formulations
| Sample Preparation Technique | Principle | Average Recovery (%) | RSD (%) | Key Advantages | Key Disadvantages |
| Solvent Extraction with Centrifugation | Dissolution in an organic solvent followed by high-speed centrifugation to remove excipients. | 94.0 | 1.2 | Simple, fast, and cost-effective. | May not provide the cleanest extract for LC-MS/MS. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | 95-105 | < 5 | Good for removing highly lipophilic or hydrophilic interferences. | Can be labor-intensive and use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | 98-102 | < 3 | Provides the cleanest extracts, ideal for sensitive LC-MS/MS analysis. | More time-consuming and costly than other methods. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in a Cream Sample
This protocol is adapted from a method for the analysis of this compound in a cream matrix.[5][8]
1. Sample Preparation:
- Accurately weigh 1 g of the homogenized cream sample into a 50 mL volumetric flask.
- Add 30 mL of a water/methanol (30/70 v/v) mixture.
- Sonicate for 5 minutes to disperse the cream and dissolve the this compound.
- Bring the flask to volume with the water/methanol mixture.
- Transfer 3 mL of this suspension into a 25 mL volumetric flask and dilute to volume with the mobile phase.
- Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
- Column: Chromolith® HighResolution RP-18e, 100 x 2 mm
- Mobile Phase: Water/Methanol (25/75 v/v)
- Flow Rate: 0.189 mL/min
- Column Temperature: 25 °C
- Detection: UV at 240 nm
- Injection Volume: 4 µL
Protocol 2: LC-MS/MS Bioanalysis of this compound in Human Serum
This protocol is based on a validated method for the determination of this compound in human serum.[4]
1. Sample Preparation (Liquid-Liquid Extraction):
- Pipette 0.5 mL of human serum into a clean tube.
- Add the internal standard solution (e.g., Clobetasone Butyrate in methanol).
- Add 5 mL of a hexane-ether extraction solvent.
- Vortex for 10 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
- Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
- LC Column: Polar embedded octadecyl silica (B1680970) column
- Mobile Phase: Isocratic elution with formic acid in water-methanol
- Ionization: Electrospray Ionization (ESI), positive mode
- MS Detection: Selective Reaction Monitoring (SRM) mode of a triple quadrupole mass spectrometer.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. jmpas.com [jmpas.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
Enhancing the skin penetration of Clobetasone 17-Propionate in experimental formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of experimental formulations aimed at enhancing the dermal penetration of Clobetasone 17-Propionate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in enhancing the skin penetration of this compound?
A1: this compound is a highly lipophilic (LogP = 3.49) and potent corticosteroid with low water solubility (2 μg/mL), which can limit its penetration through the hydrophilic and lipophilic layers of the skin.[1][2] Key challenges include overcoming the stratum corneum barrier, ensuring the stability of the drug in the formulation, and minimizing systemic absorption to reduce potential side effects.[3][4]
Q2: Which formulation strategies have shown promise in enhancing the skin penetration of this compound?
A2: Several advanced formulation strategies have been investigated, including:
-
Nanoemulsions and Nanoemulgels: These systems increase the drug's solubility and provide a large surface area for absorption.[1][5] Nanoemulsions using oils like eucalyptus oil or algal oil have demonstrated enhanced drug release and anti-inflammatory activity.[1][5][6]
-
Nanostructured Lipid Carriers (NLCs): NLCs can increase drug retention in the outer layers of the skin, potentially improving therapeutic efficacy while minimizing systemic side effects.[3]
-
Niosomes: These are vesicular systems composed of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs, offering a controlled release profile.[7]
-
Microparticles: Encapsulating this compound in biodegradable polymers like PLGA can provide prolonged drug release.[4]
Q3: How do penetration enhancers work to improve the delivery of this compound?
A3: Penetration enhancers can improve drug delivery by interacting with the components of the stratum corneum, causing it to swell or leaching out some of its structural components.[8] This disruption of the skin barrier allows for increased drug permeation. Common penetration enhancers studied with this compound include oleic acid, isopropyl myristate (IPM), and polysorbate 80.[8]
Q4: What is the role of excipients like cetostearyl alcohol in cream formulations?
A4: Excipients play a critical role in the physicochemical properties of topical formulations. For instance, cetostearyl alcohol significantly impacts the viscosity and spreadability of creams.[9][10] An increase in its concentration can lead to higher viscosity but may decrease drug release and spreadability.[9][10] Therefore, optimizing the concentration of such excipients is crucial for achieving the desired therapeutic effect and patient compliance.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low in vitro drug release | Formulation is too viscous. | Decrease the concentration of viscosity-enhancing agents like cetostearyl alcohol.[9][10] |
| Poor drug solubility in the vehicle. | Incorporate solubilizing agents or consider formulating as a nanoemulsion or microemulsion to improve drug solubility.[1][5] | |
| Strong drug interaction with the vehicle matrix. | Modify the composition of the formulation base to reduce drug-vehicle interactions. | |
| High inter-subject variability in in vivo studies | Differences in skin condition (e.g., lesional vs. non-lesional skin). | Be aware that penetration can be slower in psoriatic lesional skin compared to non-lesional skin.[2][11][12] Normalize data or stratify study groups based on skin condition. |
| Inconsistent application of the formulation. | Standardize the application procedure, including the amount of formulation applied per unit area of skin. | |
| Physical instability of the formulation (e.g., phase separation) | Inappropriate emulsifier or surfactant concentration. | Optimize the type and concentration of emulsifiers or surfactants. For example, Gelot® 64 has been shown to produce stable creams.[13] |
| Improper manufacturing process. | Ensure proper homogenization speed and time during the preparation of emulsions and microspheres.[4] | |
| Low drug entrapment efficiency in nanocarriers | Suboptimal formulation parameters. | For niosomes, vary the surfactant-to-cholesterol ratio; a 1:0.5 ratio of Span 60 to cholesterol has shown high entrapment efficiency.[7] For microparticles, adjust the drug-to-polymer ratio.[4] |
| Inefficient preparation method. | For niosomes, the thin-film hydration method has been reported to yield high entrapment efficiency.[7] |
Quantitative Data Summary
Table 1: Comparison of Different this compound Formulations
| Formulation Type | Key Findings | Reference |
| Optimized Cream | Viscosity: 44,633 cP; Spreadability: 24.91 cm²; 72-hour Drug Release: 50.23% | [9][10][14] |
| Nanoemulsion | Drug Release (24h): ~84.24%; Skin Retention: 63% | [1] |
| Nanoemulgel | Drug Release (24h): 66.83% | [1] |
| Marketed Gel | Drug Release (24h): 57.67%; Skin Retention: 23.12% | [1] |
| Niosomal Gel | High entrapment efficiency (91.37%) with Span 60 and cholesterol (1:0.5 ratio). | [7] |
| NLCs | Particle Size: 137.9 nm; Entrapment Efficiency: 78.5%; Cumulative Drug Release (24h): 85.42% | [1] |
Table 2: Effect of Penetration Enhancers on this compound Delivery
| Penetration Enhancer | Efficacy Ranking | Reference |
| Oleic Acid (OA) | 1 | [8] |
| Isopropyl Myristate (IPM) | 2 | [8] |
| Polysorbate 80 (PS) | 3 | [8] |
| Thymol (TM) | 4 | [8] |
Experimental Protocols & Methodologies
In Vitro Skin Permeation Study
This protocol is a generalized procedure based on methodologies frequently cited in the literature for assessing the skin penetration of this compound from various formulations.
Objective: To quantify the amount of this compound that permeates through an excised skin sample over a specific period.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., porcine ear skin, rat skin, or human cadaver skin)[3]
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)
-
Test formulation and control (e.g., marketed cream)
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification[13]
Workflow Diagram:
Caption: Workflow for In Vitro Skin Permeation Studies.
Procedure:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Mounting: Mount the skin sample between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin. The medium should be continuously stirred and maintained at a constant temperature (typically 32°C or 37°C).
-
Formulation Application: Apply a known quantity of the test formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots of the receptor medium for analysis and replace with an equal volume of fresh medium.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.
Preparation of Nanoemulsion
This protocol outlines the general steps for preparing a this compound nanoemulsion using the aqueous phase titration method.
Objective: To formulate a stable oil-in-water (O/W) nanoemulsion containing this compound.
Materials:
-
This compound
-
Surfactant (e.g., Tween 20)[5]
-
Co-surfactant (e.g., PEG 200)[5]
-
Aqueous phase (e.g., distilled water)
Workflow Diagram:
Caption: Impact of Formulation Variables on Skin Penetration.
Procedure:
-
Phase Preparation:
-
Oil Phase: Dissolve this compound in the selected oil.
-
Surfactant/Co-surfactant Mixture: Mix the surfactant and co-surfactant in a predetermined ratio.
-
-
Titration: Add the oil phase to the surfactant/co-surfactant mixture and mix thoroughly.
-
Nanoemulsion Formation: Slowly add the aqueous phase to the organic phase drop by drop while continuously stirring at a moderate speed. The formation of a transparent or translucent liquid indicates the formation of a nanoemulsion.
-
Characterization: Characterize the prepared nanoemulsion for droplet size, zeta potential, drug content, and physical stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of Clobetasol-17-Propionate in Psoriatic Lesional and Non-Lesional Skin Assessed by Dermal Open Flow Microperfusion with Time and Space Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Microparticulate Based Topical Delivery System of Clobetasol Propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Anti-Dermatitis Potential of Clobetasol Propionate by DHA [Docosahexaenoic Acid] Rich Algal Oil Nanoemulsion Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. ijpsr.com [ijpsr.com]
- 9. africaresearchconnects.com [africaresearchconnects.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of Clobetasol-17-Propionate in Psoriatic Lesional and Non-Lesional Skin Assessed by Dermal Open Flow Microperfusion with Time and Space Resolution » JOANNEUM RESEARCH [joanneum.at]
- 12. Kinetics of Clobetasol-17-Propionate in Psoriatic Lesional and Non-Lesional Skin Assessed by Dermal Open Flow Microperfusion with Time and Space Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and in vitro evaluation of a clobetasol 17-propionate topical cream formulation | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Mitigating Clobetasone 17-Propionate Cytotoxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Clobetasone 17-Propionate cytotoxicity in long-term cell culture experiments.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed in Long-Term Culture with this compound
Question: We are observing a significant decrease in cell viability in our long-term cell culture treated with this compound. How can we mitigate this cytotoxicity?
Answer:
Several strategies can be employed to mitigate this compound-induced cytotoxicity in long-term cell culture. The optimal approach will depend on your specific cell type and experimental goals.
1. Dose-Response and Time-Course Optimization:
-
Rationale: The cytotoxic effects of this compound are often dose- and time-dependent.[1] It is crucial to determine the lowest effective concentration that achieves the desired biological effect while minimizing cell death.
-
Recommendation: Conduct a thorough dose-response and time-course experiment to identify the optimal concentration and exposure duration for your specific cell line. Start with a wide range of concentrations (e.g., 0.01 µM to 10 µM) and assess cell viability at multiple time points (e.g., 24, 48, 72 hours, and weekly for long-term studies).
2. Intermittent Dosing Strategy:
-
Rationale: Continuous exposure to a potent glucocorticoid like this compound can lead to cumulative toxicity. Intermittent dosing may allow cells to recover between treatments.
-
Recommendation: Instead of continuous exposure, consider a pulsed dosing regimen. For example, treat cells for a specific period (e.g., 24-48 hours) followed by a drug-free recovery period. The duration of both the treatment and recovery phases should be optimized for your experimental system.
3. Co-treatment with Protective Agents:
-
Rationale: Co-administration of cytoprotective agents can counteract the specific pathways leading to cell death induced by this compound.
-
Recommendation:
-
Necrostatin-1 (Nec-1): If you suspect necroptosis (a form of programmed necrosis) is a significant contributor to cell death, co-treatment with Necrostatin-1, an inhibitor of receptor-interacting protein kinase 1 (RIPK1), may be beneficial.[2][3][4]
-
Antioxidants: Glucocorticoids can induce oxidative stress.[5] Co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may help mitigate this effect.
-
4. Optimization of Cell Culture Conditions:
-
Rationale: Suboptimal culture conditions, such as low serum concentrations, can sensitize cells to glucocorticoid-induced apoptosis.[6][7]
-
Recommendation: Ensure your cells are cultured in optimal conditions. This includes using the recommended serum concentration for your cell line and avoiding other stressors. If serum-free or low-serum conditions are required for your experiment, be aware that this may increase sensitivity to this compound.
5. Verification of Glucocorticoid Receptor (GR)-Mediated Cytotoxicity:
-
Rationale: It is important to confirm that the observed cytotoxicity is mediated by the glucocorticoid receptor and not due to off-target effects.
-
Recommendation: Co-treat your cells with this compound and a GR antagonist, such as RU-486 (Mifepristone). If the cytotoxicity is reduced in the presence of the antagonist, it is likely a GR-mediated effect.
Issue 2: Difficulty in Maintaining a Stable Long-Term Culture Due to Contamination
Question: Our long-term cultures with this compound are frequently lost to contamination. What are the best practices to avoid this?
Answer:
Maintaining sterile conditions is paramount for the success of long-term cell culture experiments. Here are some key recommendations:
-
Aseptic Technique: Strict aseptic technique is non-negotiable. This includes working in a certified biological safety cabinet, wearing appropriate personal protective equipment (PPE), and disinfecting all surfaces and materials entering the hood with 70% ethanol.[3]
-
Regular Monitoring: Visually inspect your cultures daily for any signs of contamination, such as turbidity, color change in the medium, or the presence of microbial structures under the microscope.[1]
-
Quality Control of Reagents: Use high-quality, sterile-filtered reagents from reputable suppliers. Test new batches of media, serum, and other supplements for sterility before use.[4][6]
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this is a common and often undetectable issue that can affect cell health and experimental results.[6]
-
Quarantine New Cell Lines: When introducing new cell lines to the lab, quarantine them and test for contamination before incorporating them into your general cell stock.
-
Proper Incubator Maintenance: Regularly clean and disinfect your incubator to prevent it from becoming a source of contamination.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a potent glucocorticoid, primarily exerts its effects by binding to the intracellular glucocorticoid receptor (GR). Upon binding, the Clobetasone-GR complex translocates to the nucleus and modulates gene expression. This can lead to the induction of pro-apoptotic genes and the repression of anti-apoptotic and pro-survival signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.[8][9] In some cell types, at high concentrations or with prolonged exposure, it can also induce other forms of cell death like necroptosis.[2][4]
Q2: How can I prepare a stock solution of this compound for cell culture experiments?
A2: this compound is sparingly soluble in water. Therefore, it is recommended to prepare a high-concentration stock solution in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups and should not exceed a non-toxic level, which is typically below 0.5%.
Q3: Are there cell-line-specific differences in sensitivity to this compound?
A3: Yes, the cytotoxic response to this compound can vary significantly between different cell lines. This sensitivity is often correlated with the expression level of the glucocorticoid receptor (GR).[10] Cell lines with high GR expression are generally more sensitive to glucocorticoid-induced effects. It is essential to characterize the GR expression in your cell line of interest and to perform a dose-response analysis to determine its specific sensitivity.
Q4: Can this compound have off-target effects that contribute to cytotoxicity?
A4: While the primary mechanism of action is through the GR, off-target effects are possible with any small molecule. To differentiate between GR-mediated and off-target effects, you can perform a co-treatment experiment with a GR antagonist like RU-486. If the cytotoxic effects are not reversed by the antagonist, it suggests the involvement of off-target mechanisms.
Q5: What are the key parameters to monitor in long-term cultures treated with this compound?
A5: In addition to routine monitoring for contamination, it is crucial to regularly assess:
-
Cell Viability and Proliferation: Perform regular cell counts and viability assays (e.g., Trypan Blue exclusion, MTT, or Real-Time Glo).
-
Morphology: Observe cell morphology for any changes, such as rounding, detachment, or signs of stress.
-
Apoptosis Markers: Periodically assess markers of apoptosis, such as caspase activation or Annexin V staining, especially if you observe a decline in cell viability.
-
Cell Cycle Analysis: Analyze the cell cycle distribution to determine if this compound is causing cell cycle arrest.[8]
Data Presentation
Table 1: Effect of this compound on Human Dermal Fibroblast (HDF) Viability
| Treatment Duration | This compound Concentration (µM) | Cell Viability (%) |
| 12 hours | 0 (Control) | 100 |
| 0.05 | ~95 | |
| 0.1 | ~90 | |
| 0.2 | ~85 | |
| 18 hours | 0 (Control) | 100 |
| 0.05 | ~88 | |
| 0.1 | ~80 | |
| 0.2 | ~70 | |
| 24 hours | 0 (Control) | 100 |
| 0.05 | ~80 | |
| 0.1 | ~65 | |
| 0.2 | ~50 |
Data adapted from a study on human dermal fibroblasts.[1] The values are approximate and should be confirmed in your specific experimental system.
Table 2: Protective Effect of Necrostatin-1 against Dexamethasone-Induced Cytotoxicity in MC3T3-E1 Cells
| Treatment | Cell Viability (%) |
| Control | 100 |
| Dexamethasone (B1670325) (10⁻⁵ M) | ~55 |
| Dexamethasone (10⁻⁵ M) + Necrostatin-1 (30 µM) | ~85 |
| Dexamethasone (10⁻⁵ M) + z-VAD-fmk (20 µM) | ~60 |
Data adapted from a study on MC3T3-E1 osteoblastic cells treated with dexamethasone, a different glucocorticoid.[3] This suggests a potential strategy for mitigating clobetasone-induced cytotoxicity if necroptosis is involved.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, with or without mitigating agents. Include appropriate vehicle controls. For long-term studies, replace the medium with fresh drug-containing medium at regular intervals (e.g., every 2-3 days).
-
MTT Addition: At the desired time points, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Long-Term Cell Culture with Intermittent this compound Exposure
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., T-25 or T-75 flasks) at a low density to allow for long-term growth.
-
Initial Treatment: Once the cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing the desired concentration of this compound.
-
Treatment Period: Culture the cells in the presence of the drug for a predetermined period (e.g., 48 hours).
-
Recovery Period: After the treatment period, remove the drug-containing medium, wash the cells gently with sterile PBS, and add fresh, drug-free medium.
-
Monitoring and Maintenance: Monitor the cells daily for changes in morphology and confluency. Change the medium every 2-3 days.
-
Re-treatment: Once the cells have recovered and resumed normal growth (as determined by visual inspection and/or cell counting), repeat the treatment cycle (steps 2-4).
-
Data Collection: At the end of each treatment and recovery period, harvest cells for analysis (e.g., cell viability, protein expression, gene expression).
Mandatory Visualizations
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. How to Prevent Contamination in Long-Term Cell Cultures [synapse.patsnap.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. 细胞培养污染故障排除 [sigmaaldrich.com]
- 7. Comparative cytotoxicity of dexamethasone and prednisolone in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propionate of a microbiota metabolite induces cell apoptosis and cell cycle arrest in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting inconsistent results in Clobetasone 17-Propionate bioassays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Clobetasone 17-Propionate bioassays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent synthetic corticosteroid.[1] Its primary mechanism of action involves binding to the intracellular glucocorticoid receptor (GR).[2] Upon binding, the Clobetasone-GR complex translocates to the cell nucleus.[3][4] In the nucleus, it modulates gene expression through two main pathways:
-
Transactivation: The GR complex binds to specific DNA sequences called Glucocorticoid Response Elements (GREs), leading to the increased expression of anti-inflammatory proteins.[3][5]
-
Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby decreasing the expression of inflammatory mediators like cytokines and chemokines.[6]
This dual action results in potent anti-inflammatory, immunosuppressive, and antiproliferative effects.[1][2]
Q2: What is a typical bioassay used to measure this compound activity?
A common method is a cell-based reporter gene assay.[7] In this assay, cells are engineered to contain a reporter gene (e.g., luciferase) under the control of GREs.[5] When a glucocorticoid like this compound activates the GR, the receptor binds to the GREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is proportional to the activity of the compound.[8]
Q3: What are the critical sources of variability in cell-based assays?
Inconsistency in cell-based assays can arise from multiple factors. Key sources include:
-
Cell Health and Culture Conditions: Variations in cell density, passage number, and growth phase can significantly alter cellular responses.[9][10]
-
Reagent Quality and Handling: Inconsistent reagent quality, improper storage, and pipetting errors are common sources of variability.[11]
-
Assay Protocol Execution: Deviations in incubation times, temperature, and procedural steps can lead to inconsistent results.[1]
-
Contamination: Mycoplasma or bacterial contamination can alter cell physiology and experimental outcomes.[13]
Troubleshooting Guide
This guide addresses common problems encountered during this compound bioassays, particularly reporter gene assays.
Problem 1: High Variability Between Replicate Wells
High coefficient of variation (%CV) between replicate wells can mask the true effect of the compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and consider a reverse pipetting technique.[11] |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Prepare a master mix for reagents added to multiple wells.[11] |
| "Edge Effects" | Avoid using the outermost wells of the 96-well plate. Fill these wells with sterile PBS or media to create a humidity barrier and minimize evaporation from experimental wells.[12] |
| Incomplete Cell Lysis | Ensure the lysis buffer covers the entire surface of the well and that the incubation time is sufficient as per the manufacturer's protocol.[14] |
Problem 2: Weak or No Signal
A low signal-to-background ratio can make it difficult to determine compound activity.
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio. Use high-quality, endotoxin-free plasmid DNA. Ensure cells are at the optimal confluency for transfection.[15] |
| Inactive Compound or Reagents | Verify the integrity and concentration of the this compound stock solution. Use fresh luciferase substrate and ensure it is brought to room temperature before use as recommended.[11][16] |
| Low Cell Number or Viability | Perform a cell count before seeding. Ensure cells are healthy and not over-confluent. Check for signs of cytotoxicity from the compound or transfection reagent. |
| Sub-optimal Incubation Time | Perform a time-course experiment to determine the optimal stimulation time for this compound in your specific cell line (e.g., 6, 12, 18, 24 hours).[3][17] |
| Incorrect Instrument Settings | Ensure the luminometer is set to the correct reading parameters (e.g., integration time). |
Problem 3: High Background Signal
Elevated signal in untreated or vehicle control wells can reduce the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Reagent Contamination | Use fresh, sterile reagents and media. Periodically test cell cultures for mycoplasma contamination.[11] |
| Promoter "Leakiness" | The reporter construct may have some basal activity. Ensure you subtract the average signal from "no-cell" or "mock-transfected" control wells from all other readings. |
| Plate Type | Use opaque, white-walled plates specifically designed for luminescence assays to prevent signal bleed-through between wells.[15] |
| Extended Read Time | Some luciferase substrates can have a prolonged glow that increases background over time. Read plates within the recommended window after substrate addition.[7] |
Problem 4: Inconsistent EC50 Values Across Experiments
Shifts in the dose-response curve and EC50 value from one experiment to the next are a common sign of underlying variability.
| Factor | Impact on Assay | Recommendation |
| Cell Passage Number | High passage numbers can lead to phenotypic drift, altering growth rates and receptor expression levels. | Maintain a consistent and limited range of passage numbers for all experiments. A study on a glucocorticoid bioassay validated cell line stability for up to 20 passages.[3] Create a cell bank of a low-passage stock and thaw new vials regularly.[13] |
| Serum Batch Variability | Different lots of Fetal Bovine Serum (FBS) can contain varying levels of endogenous hormones that may activate or interfere with the GR pathway. | Test new batches of FBS before use in critical experiments. Consider using charcoal-stripped FBS to reduce the concentration of endogenous steroids. |
| Cell Confluency at Treatment | Cells that are too sparse or too dense can respond differently to stimuli due to altered cell-cell signaling and metabolic states.[9] | Standardize the cell seeding density and the time between seeding and treatment to ensure consistent confluency for every experiment. |
| DMSO Concentration | High concentrations of DMSO (the solvent for the compound) can be toxic to cells or affect the assay readout. | Keep the final concentration of DMSO in all wells constant and typically below 0.5%. Ensure the vehicle control contains the same DMSO concentration as the treated wells. |
Visualized Workflows and Pathways
Glucocorticoid Receptor Signaling Pathway
The diagram below illustrates the genomic signaling pathway activated by this compound.
Standard Experimental Workflow for a GR Reporter Assay
This flowchart outlines the key steps for a typical glucocorticoid receptor (GR) luciferase reporter bioassay.
Troubleshooting Logic Tree for Inconsistent Results
This decision tree provides a logical path for diagnosing the root cause of inconsistent assay results.
Detailed Experimental Protocol: GR Transactivation Luciferase Assay
This protocol provides a representative method for quantifying this compound activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% Charcoal-Stripped FBS, 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Expression plasmid for human GR (hGR)
-
Reporter plasmid with GRE-driven firefly luciferase
-
Control plasmid with constitutively expressed Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
DMSO (vehicle)
-
White, clear-bottom 96-well cell culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Day 1: Cell Seeding and Transfection
-
Trypsinize and count healthy, log-phase HEK293T cells.
-
Seed 2 x 10⁴ cells per well in 100 µL of DMEM/10% CS-FBS into a 96-well white, clear-bottom plate.[5]
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Prepare transfection complexes in Opti-MEM according to the reagent manufacturer's protocol. A typical ratio per well is 80 ng GRE-Luciferase, 10 ng hGR, and 10 ng Renilla control plasmid.
-
Carefully replace the medium in each well with the transfection complexes.
-
Incubate for 4-6 hours, then replace the transfection medium with 100 µL of fresh, complete culture medium.[5]
-
Incubate for an additional 24 hours.
-
-
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create 2x concentrated working solutions. A typical concentration range for the final (1x) assay would be 1 pM to 1 µM.
-
Prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).
-
Carefully remove the medium from the cells and add 50 µL of fresh medium.
-
Add 50 µL of the 2x compound dilutions or 2x vehicle control to the appropriate wells. The final DMSO concentration should be consistent across all wells (e.g., 0.1%).
-
Incubate for 18-24 hours at 37°C, 5% CO₂.[5]
-
-
Day 3: Luciferase Assay
-
Visually inspect cells for signs of cytotoxicity.
-
Equilibrate the 96-well plate and luciferase assay reagents to room temperature.
-
Remove the medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20 µL of 1x passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker.[5]
-
Add 100 µL of the firefly luciferase assay reagent (LAR II) to each well. Immediately measure luminescence (Signal A).
-
Add 100 µL of the Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla reaction. Measure luminescence again (Signal B).
-
-
Data Analysis
-
For each well, calculate the normalized response by dividing the firefly signal (Signal A) by the Renilla signal (Signal B).
-
Subtract the average normalized signal from the vehicle control wells from all experimental wells.
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC50 value.[5]
-
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf South Asia Pacific [eppendorf.com]
- 3. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. marinbio.com [marinbio.com]
- 10. korambiotech.com [korambiotech.com]
- 11. goldbio.com [goldbio.com]
- 12. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
Adjusting pH to prevent the degradation of Clobetasone 17-Propionate in solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Clobetasone 17-Propionate in solutions, with a focus on pH adjustment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is showing signs of degradation. What is the most likely cause?
A1: The most common cause of this compound degradation in solution is suboptimal pH. This corticosteroid is highly susceptible to hydrolysis, particularly at neutral to alkaline pH. The ester linkage at the 17-position is prone to cleavage, leading to a loss of potency.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: The optimal stability for this compound in aqueous solutions is in the acidic range of pH 4-6.[1] More specifically, a pH of 3.23 has been identified as providing maximum stability, with a shelf-life (t0.9) of approximately 761 days at room temperature.[2] Even slight deviations from this optimal pH can lead to significant degradation.[2]
Q3: How can I adjust and maintain the pH of my this compound solution?
A3: To maintain the optimal pH, it is highly recommended to use a buffer system. A citrate (B86180) buffer is a common and effective choice for formulations containing this compound.[1] For example, a citrate buffer can be prepared by mixing equal parts of a 0.5% citric acid solution and a 0.5% sodium citrate solution to achieve a pH of approximately 4.2.[1]
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could these be?
A4: Unexpected peaks are likely degradation products. The specific degradation products will depend on the pH of your solution.
-
Alkaline conditions: Primarily cause hydrolysis of the 17-propionate ester. You may also observe other degradation products.
-
Acidic conditions: While more stable in acidic pH, strong acidic conditions can still lead to degradation. A notable degradation pathway under weakly acidic conditions is a Favorskii-like rearrangement.[3] The "Mattox rearrangement," a known degradation pathway for corticosteroids, can also occur under both acidic and alkaline conditions.[4]
Q5: My solution is within the optimal pH range, but I still see some degradation. What else could be the cause?
A5: Besides pH, other factors can contribute to the degradation of this compound:
-
Oxidation: The molecule is susceptible to oxidative degradation.[5][6][7]
-
Light: Exposure to light can cause degradation.[7]
-
Temperature: Elevated temperatures will accelerate the degradation process.
Quantitative Data on this compound Degradation
The following tables summarize the degradation of this compound under various pH and temperature conditions.
Table 1: Effect of pH on this compound Stability
| pH | Condition | Degradation (%) | Reference |
| ~4.6 | Weakly acidic (acetic acid) at 60°C for 14 days | 1.62 | [3] |
| - | Strong acidic (1 M HCl) at 80°C for 4 hours | 5.4 | [3] |
| - | Alkaline (10 mM NaOH) at room temperature for 2 hours | 6.3 | [3] |
| - | Alkaline (1 N NaOH) at 60°C for 30 minutes | 99.34 | [8] |
| - | Acidic (4N HCl) at 35°C for 12 hours | 1-2 | [9] |
| - | Alkaline (4N NaOH) at 35°C for 12 hours | 1-2 | [9] |
Table 2: Optimal pH for this compound Stability
| Optimal pH | Estimated Shelf-life (t0.9) at Room Temperature | Reference |
| 3.23 | 761 days | [2] |
| 4 - 6 | - | [1] |
Experimental Protocols
Protocol 1: pH Stability Study of this compound Solution
This protocol outlines the steps to assess the stability of this compound at different pH values.
1. Materials:
-
This compound reference standard
-
Buffer solutions (e.g., citrate, phosphate) at various pH values (e.g., 2, 4, 5, 6, 7, 8, 10)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
pH meter
-
Stability chamber (e.g., oven or incubator)
-
HPLC system with UV detector
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask.
-
Add the corresponding buffer solution to the flask and make up to the final volume. The final concentration should be within the linear range of the HPLC method.
-
Measure and record the initial pH of each solution.
3. Stability Testing:
-
Store the prepared solutions in the stability chamber at a controlled temperature (e.g., 40°C or 60°C for accelerated studies).
-
Withdraw aliquots from each solution at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
Analyze the aliquots immediately by HPLC to determine the concentration of this compound remaining.
4. Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression.
-
Create a pH-rate profile by plotting log(k) against pH to identify the pH of maximum stability.
Protocol 2: HPLC Analysis of this compound and its Degradation Products
This protocol provides a general method for the analysis of this compound and its degradation products. Method optimization may be required based on the specific degradation products and matrix.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water or a buffered aqueous solution. A common mobile phase is a gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile/methanol. For example, a gradient with Mobile Phase A (Ammonium acetate buffer:acetonitrile:methanol 60:20:20 v/v/v) and Mobile Phase B (Ammonium acetate buffer:acetonitrile 20:80 v/v).[8]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm[8]
-
Injection Volume: 10-20 µL
-
Column Temperature: 35°C[8]
2. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent.
-
Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
3. Sample Analysis:
-
Filter the samples from the stability study through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples into the HPLC system.
-
Identify and quantify the this compound peak based on the retention time and peak area of the standards.
-
Monitor for the appearance of new peaks, which indicate degradation products.
Degradation Pathway and Workflow Visualization
The following diagrams illustrate the key degradation pathways of this compound and a typical workflow for a pH stability study.
Caption: Key degradation pathways of this compound under acidic and alkaline conditions.
Caption: A typical experimental workflow for conducting a pH stability study of this compound.
References
- 1. altmeyers.org [altmeyers.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 5. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. ijpsonline.com [ijpsonline.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
Refinement of extraction methods for Clobetasone 17-Propionate from tissue samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of Clobetasone 17-Propionate extraction from tissue samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from tissue samples.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Tissue Homogenization: Tough or fibrous tissues may not be fully disrupted, trapping the analyte. | - For soft tissues (liver, kidney, brain), ensure sufficient homogenization time with a bead beater or rotor-stator homogenizer. - For tougher tissues (lung, heart), consider a two-step approach: enzymatic digestion (e.g., with collagenase) followed by mechanical homogenization.[1][2] - Ensure a proper tissue-to-buffer ratio (e.g., 1:4 w/v) to allow for efficient homogenization.[3] |
| Inefficient Extraction Solvent: The chosen solvent may not be optimal for the lipophilic nature of this compound. | - Use a non-polar to moderately polar solvent suitable for steroid extraction. Methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and hexane (B92381) (e.g., 80:20 v/v) are effective options.[4] - Perform a second extraction step on the aqueous layer to maximize recovery.[3] | |
| Suboptimal pH: The pH of the sample may affect the partitioning of the analyte into the organic phase. | - Adjust the pH of the aqueous phase to be slightly basic (e.g., using 15 mM NH4OH) to ensure this compound is in its neutral form for efficient extraction into an organic solvent.[4] | |
| Analyte Degradation: this compound can degrade under certain conditions (e.g., strong base, oxidative stress, light).[5][6][7] | - Keep samples on ice during homogenization and extraction. - Avoid prolonged exposure to harsh chemical conditions or direct light. - Store extracts at low temperatures (-20°C or -80°C) and analyze them as soon as possible. | |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | Co-elution of Endogenous Compounds: Lipids, phospholipids, and other matrix components can interfere with the ionization of the analyte.[8][9] | - Incorporate a Solid-Phase Extraction (SPE) cleanup step after the initial liquid-liquid extraction. C18 cartridges are effective for retaining lipophilic compounds like this compound while allowing more polar interferences to be washed away.[3][4] - For QuEChERS, use a dispersive SPE (d-SPE) cleanup with a combination of sorbents such as C18 and Primary Secondary Amine (PSA) to remove lipids and other interferences.[10] - Optimize the chromatographic method to achieve better separation between the analyte and interfering matrix components. |
| Inadequate Sample Cleanup: The extraction method may not be sufficiently removing interfering substances. | - Evaluate the effectiveness of your cleanup step by performing a post-extraction spike experiment to quantify the extent of matrix effects.[9] - If using SPE, ensure proper conditioning of the cartridge and use appropriate wash and elution solvents. | |
| Poor Reproducibility (High %RSD) | Inconsistent Homogenization: Variation in the homogenization process between samples can lead to different extraction efficiencies. | - Standardize the homogenization procedure: use a consistent tissue weight, buffer volume, and homogenization time/speed for all samples. |
| Inconsistent Extraction Procedure: Manual extraction steps can introduce variability. | - Use precise pipetting techniques. - Ensure consistent vortexing/shaking times and speeds. - Automate the extraction process if possible. | |
| Variable Matrix Effects: The composition of the tissue matrix can vary between samples, leading to different levels of ion suppression or enhancement. | - Use a stable isotope-labeled internal standard (e.g., this compound-d3) to compensate for variations in matrix effects and extraction efficiency.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when developing an extraction method for this compound from a new tissue type?
A1: The first and most critical step is to develop an effective tissue homogenization protocol. The goal is to completely disrupt the tissue structure to ensure the analyte is accessible to the extraction solvent. For soft tissues like the liver or kidney, mechanical methods such as a bead beater or rotor-stator homogenizer are often sufficient.[1] For more fibrous tissues like the lung or heart, a combination of enzymatic digestion followed by mechanical homogenization may be necessary to achieve consistent and complete sample disruption.[2]
Q2: Which extraction technique is best for this compound from tissue: LLE, SPE, or QuEChERS?
A2: The best technique depends on your specific requirements for throughput, cleanliness of the final extract, and available equipment.
-
Liquid-Liquid Extraction (LLE) is a fundamental and effective technique for lipophilic compounds like this compound. It is relatively simple but may be lower in throughput and can sometimes result in extracts with significant matrix components.
-
Solid-Phase Extraction (SPE) is excellent for sample cleanup and is often used after an initial LLE or as a standalone technique. It can provide cleaner extracts, leading to reduced matrix effects in LC-MS/MS analysis.[4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a high-throughput technique that combines extraction and cleanup in a few simple steps. It has been successfully applied to the analysis of other corticosteroids in animal tissues and is a promising approach for this compound.[10][11][12]
Q3: I am seeing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?
A3: Ion suppression is a common challenge when analyzing analytes in complex biological matrices. Here are several strategies to mitigate it:
-
Improve Sample Cleanup: Incorporate an SPE or d-SPE cleanup step to remove interfering matrix components like phospholipids.[3][10]
-
Optimize Chromatography: Modify your LC method (e.g., gradient, column chemistry) to separate this compound from the co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar ionization effects, thus providing more accurate quantification.[4]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
Q4: How can I determine the recovery of my extraction method?
A4: To determine the extraction recovery, you should compare the analytical response of an analyte that has been through the entire extraction process with the response of the analyte spiked into a blank matrix after the extraction process. The formula is: Recovery (%) = (Response of pre-extraction spike / Response of post-extraction spike) x 100
Q5: What are the best practices for storing tissue samples and extracts containing this compound?
A5: this compound can be susceptible to degradation.[5][6][7] Therefore, it is crucial to handle and store samples and extracts properly:
-
Tissue Samples: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until homogenization.
-
Extracts: After extraction, evaporate the solvent under a gentle stream of nitrogen and store the dried residue at -20°C or lower. Reconstitute the sample in the mobile phase just before analysis.
Data Presentation
Table 1: Comparison of Extraction Method Performance for Corticosteroids in Tissue
| Extraction Method | Analyte(s) | Matrix | Average Recovery (%) | Key Advantages | Reference |
| Liquid-Liquid Extraction (LLE) | This compound | Dermal Interstitial Fluid | Not explicitly stated, but method successfully quantified low ng/mL levels | Simple, effective for liquid samples | [4] |
| Solid-Phase Extraction (SPE) | Various Steroids | Brain Tissue | High and consistent | Effectively removes interfering substances from lipid-rich tissues | [4] |
| QuEChERS | Various Corticosteroids | Liver | > 80% (for most analytes) | High throughput, simple, and effective | [11][12] |
| LLE with MTBE | Testosterone, Estradiol, Progesterone | Breast Tissue | > 85% | Good recovery for various steroids | [3] |
Note: Data for this compound in solid tissue is limited in the literature; therefore, data for other corticosteroids in similar matrices are presented as a reference.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) followed by SPE Cleanup
This protocol is adapted from methods for steroid extraction from biological fluids and tissues.[3][4]
1. Tissue Homogenization: a. Weigh approximately 50-100 mg of frozen tissue. b. Place the tissue in a 2 mL tube containing ceramic beads. c. Add 400 µL of ice-cold phosphate-buffered saline (PBS), pH 7.4. d. Homogenize using a bead beater for 2 cycles of 30 seconds each, with cooling on ice in between. e. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. f. Collect the supernatant for extraction.
2. Liquid-Liquid Extraction: a. To 200 µL of the supernatant, add the internal standard (e.g., this compound-d3). b. Add 50 µL of 15 mM ammonium (B1175870) hydroxide (B78521) (NH4OH). c. Add 1 mL of diethyl ether/hexane (80:20 v/v). d. Vortex vigorously for 2 minutes. e. Centrifuge at 3,000 x g for 10 minutes to separate the phases. f. Carefully transfer the upper organic layer to a clean tube. g. Repeat the extraction of the aqueous layer with another 1 mL of the organic solvent and combine the organic fractions. h. Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
3. Solid-Phase Extraction (SPE) Cleanup: a. Reconstitute the dried extract in 1 mL of 10% methanol (B129727). b. Condition a C18 SPE cartridge (e.g., 500 mg) by passing 3 mL of methanol followed by 3 mL of deionized water. c. Load the reconstituted sample onto the SPE cartridge. d. Wash the cartridge with 3 mL of 40% methanol in water to remove polar impurities. e. Elute the this compound with 3 mL of 90% methanol. f. Evaporate the eluate to dryness and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 2: QuEChERS Method
This protocol is a general method for corticosteroids in tissue, which can be optimized for this compound.[10][11]
1. Homogenization and Extraction: a. Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube. b. Add the internal standard. c. Add 10 mL of water and 10 mL of acetonitrile (B52724). d. Add the QuEChERS salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate). e. Shake vigorously for 1 minute. f. Centrifuge at 4,000 x g for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup: a. Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube. The d-SPE tube should contain magnesium sulfate, Primary Secondary Amine (PSA), and C18 sorbent. b. Shake vigorously for 1 minute. c. Centrifuge at 10,000 x g for 5 minutes. d. Collect the supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for LLE with SPE Cleanup.
Caption: Workflow for QuEChERS Extraction.
Caption: Troubleshooting Logic Flowchart.
References
- 1. researchgate.net [researchgate.net]
- 2. etd.aau.edu.et [etd.aau.edu.et]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. researchgate.net [researchgate.net]
- 8. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. Analysis of corticosteroids in samples of animal origin using QuEChERS and ultrahigh-performance liquid chromatography coupled to high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of corticosteroids in samples of animal origin using QuEChERS and ultrahigh-performance liquid chromatography coupled to high-resolution mass spectrometry. [diposit.ub.edu]
Validation & Comparative
A Comparative Analysis of Clobetasone 17-Propionate and Halobetasol Propionate in Preclinical Anti-inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of two potent topical corticosteroids: Clobetasone 17-Propionate and Halobetasol Propionate (B1217596). The information presented is based on available preclinical data from various established in vivo and in vitro anti-inflammatory models. This document aims to be a valuable resource for researchers and professionals involved in the development and evaluation of dermatological therapies.
Introduction
This compound and Halobetasol Propionate are synthetic corticosteroids widely used in dermatology for their potent anti-inflammatory, immunosuppressive, and antiproliferative effects.[1][2] Both compounds belong to the group of high-potency topical corticosteroids and are effective in managing a range of inflammatory skin conditions.[3][4] While both drugs share a common mechanism of action through the glucocorticoid receptor pathway, subtle structural differences may lead to variations in their potency and efficacy. This guide delves into a comparative analysis of their performance in key preclinical anti-inflammatory models.
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and Halobetasol Propionate exert their anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[2][5] Upon binding, the receptor-steroid complex translocates to the nucleus, where it modulates the transcription of target genes. This genomic action leads to two main outcomes:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression. A key example is the increased synthesis of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 (PLA2).[5] The inhibition of PLA2 blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[5]
-
Transrepression: The activated GR complex can also repress the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1.[5] This leads to a downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Additionally, corticosteroids can exert non-genomic effects by interacting with membrane-bound receptors, leading to rapid anti-inflammatory responses.[3] They also exhibit vasoconstrictive properties, which contribute to the reduction of erythema and edema at the site of inflammation.[6]
References
- 1. The cutaneous corticosteroid vasoconstriction assay: a reflectance spectroscopic and laser-Doppler flowmetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the vasoconstrictive effects of topical steroids by laser-Doppler-perfusion-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Narrow-band UVB combined with compound clobetasol propionate can improve the therapeutic effect in hand eczema patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the effects of topical clobetasol propionate by visual score, electrical impedance and laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Head-to-head comparison of Clobetasone 17-Propionate and Tacrolimus in a psoriasis model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the therapeutic efficacy of Clobetasone 17-Propionate and Tacrolimus in a well-established preclinical psoriasis model. The following sections detail the experimental protocols, present quantitative performance data, and illustrate the underlying mechanisms of action through signaling pathway diagrams.
Executive Summary
This compound, a high-potency topical corticosteroid, and Tacrolimus, a topical calcineurin inhibitor, are both utilized in the management of psoriasis.[1] Experimental evidence from an imiquimod-induced psoriasis rat model indicates that while both agents significantly reduce the severity of psoriatic lesions compared to no treatment, this compound demonstrates a more pronounced effect in reducing key clinical and histological markers of the disease.[2][3] Clobetasone was more effective at reducing skin thickness, scaling, and erythema.[4][5] Furthermore, Clobetasone significantly decreased the expression of pro-inflammatory cytokines IL-17a and IL-17f, an effect not observed with Tacrolimus in the same model.[3][4]
Quantitative Performance Data
The following tables summarize the key findings from a head-to-head study in an imiquimod-induced psoriasis rat model.[2][3][4][5]
Table 1: Clinical Efficacy (Day 7)
| Parameter | Control (Imiquimod Only) | This compound | Tacrolimus |
| PASI Score | 9.4 ± 0.4 | 2.4 ± 0.3 | Moderately Reduced |
| Erythema Index | Increased | Significantly Reduced | Significantly Reduced |
| Scaling Score | 3.4 ± 0.3 (Day 5) | 0.9 ± 0.1 (Day 5) | Moderately Reduced |
| Skin Thickness (µm) | 58.9 ± 2.1 | 34.0 ± 2.0 (-42%) | 49.7 ± 3.5 (-16%) |
| Transepidermal Water Loss (TEWL; g/m²·h) | 120.3 ± 25.4 (Day 3) | Significantly Reduced (-24% max on Day 3) | Significantly Reduced (-20% max on Day 5) |
Data presented as mean ± SD where available. Bolding indicates a more marked effect.[4][5]
Table 2: Histological and Molecular Efficacy (Day 7)
| Parameter | Control (Imiquimod Only) | This compound | Tacrolimus |
| Epidermal Hyperplasia | Significant Increase | Significantly Reduced | Reduced |
| IL-17a mRNA Expression | Significantly Increased | Significantly Reduced | No Significant Effect |
| IL-17f mRNA Expression | Significantly Increased | Significantly Reduced | No Significant Effect |
Experimental Protocols
The data presented in this guide is based on a widely accepted imiquimod-induced psoriasis model in Wistar rats.[2][3]
Imiquimod-Induced Psoriasis Rat Model
-
Animal Model: Female Wistar rats are utilized for the study.[2]
-
Induction of Psoriasis-like Lesions: A daily topical application of imiquimod (B1671794) cream (37.5 mg/cm²) is administered to the shaved dorsal skin of the rats for seven consecutive days.[2][3][5] This induces a phenotype that mimics human psoriasis, characterized by erythema, scaling, epidermal thickening, and inflammation.[6]
-
Treatment Groups: Following the induction period, the rats are divided into treatment groups:
-
Efficacy Assessment: Disease severity is evaluated using several metrics:
-
Clinical Scoring: The Psoriasis Area and Severity Index (PASI) is used to score erythema, scaling, and skin thickness.[4]
-
Biophysical Measurements: Transepidermal water loss (TEWL) and skin erythema are quantified using specialized probes.[4]
-
Histological Analysis: Skin biopsies are taken for Hematoxylin and Eosin (H&E) staining to measure epidermal thickness.[5]
-
Gene Expression Analysis: The mRNA expression levels of pro-inflammatory cytokines, such as IL-17a and IL-17f, in the lesioned skin are measured using quantitative real-time PCR (qRT-PCR).[5]
-
Signaling Pathways and Mechanisms of Action
The differential efficacy of this compound and Tacrolimus can be attributed to their distinct mechanisms of action.
This compound Signaling Pathway
This compound is a potent corticosteroid that exerts its anti-inflammatory, immunosuppressive, and antiproliferative effects by binding to cytosolic glucocorticoid receptors.[7][8][9] This complex then translocates to the nucleus, where it modulates the expression of target genes.[8] It upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[7] This ultimately leads to reduced inflammation, redness, and itching.[7] In psoriasis, it also helps to normalize the rapid proliferation of keratinocytes.[8]
Caption: this compound Mechanism of Action.
Tacrolimus Signaling Pathway
Tacrolimus is a calcineurin inhibitor that acts as an immunosuppressant.[10] It binds to the intracellular protein FKBP-12, and this complex then inhibits calcineurin.[11] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[10] This, in turn, blocks the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), which are crucial for T-cell activation and the inflammatory cascade in psoriasis.[10][11]
Caption: Tacrolimus Mechanism of Action.
Experimental Workflow
The following diagram outlines the general workflow for the comparative study of this compound and Tacrolimus in the imiquimod-induced psoriasis model.
Caption: Experimental Workflow Diagram.
Conclusion
In a preclinical imiquimod-induced psoriasis model, both this compound and Tacrolimus demonstrated therapeutic efficacy. However, this compound exhibited a superior effect in reducing clinical signs of psoriasis, including skin thickness, erythema, and scaling.[4] Furthermore, its ability to significantly downregulate the expression of key pro-inflammatory cytokines, IL-17a and IL-17f, suggests a more comprehensive impact on the underlying inflammatory pathways of psoriasis in this model.[3] These findings provide valuable insights for researchers and drug development professionals investigating novel and existing therapies for psoriasis.
References
- 1. Clobetasol vs. Tacrolimus for Eczema: Important Differences and Potential Risks. [goodrx.com]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocytogen.com [biocytogen.com]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Tacrolimus - Wikipedia [en.wikipedia.org]
- 11. dermnetnz.org [dermnetnz.org]
Cross-validation of HPLC and LC-MS/MS methods for Clobetasone 17-Propionate quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Clobetasone (B1204786) 17-Propionate is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is a synthesis of data from various published studies to aid in selecting the most appropriate method for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of active pharmaceutical ingredients (APIs) like Clobetasone 17-Propionate in bulk and cream formulations.[1] It is a robust and reliable method, often favored for its simplicity and cost-effectiveness in routine quality control analysis.[2] On the other hand, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where very low concentrations of the drug need to be measured in complex biological matrices like human serum.[3][4]
Performance Comparison
The following tables summarize the quantitative performance of HPLC and LC-MS/MS for the determination of this compound based on data from various studies. It is important to note that these parameters can vary depending on the specific experimental conditions, instrumentation, and sample matrix.
Table 1: HPLC Method Performance for this compound Quantification
| Parameter | Reported Values | References |
| Linearity Range | 0.15 - 15 µg/mL | [1] |
| 2 - 40 µg/mL | [3] | |
| 3 - 7 µg/mL | [2] | |
| 5 - 15 µg/mL | [5] | |
| Accuracy (% Recovery) | 100.33% | |
| 99.1 - 101.4% | [3] | |
| 97.84% | [5] | |
| Precision (%RSD) | < 1.0% | [6] |
| < 2% | [7] | |
| Limit of Detection (LOD) | 0.036 µg/mL | [7] |
| 0.84 µg/mL | [3] | |
| Limit of Quantification (LOQ) | 0.109 µg/mL | [7] |
| 2.55 µg/mL | [3] |
Table 2: LC-MS/MS Method Performance for this compound Quantification
| Parameter | Reported Values | References |
| Linearity Range | 0.04 - 10 ng/mL | [3] |
| Accuracy | 102 - 109% | [3] |
| Precision | 5 - 10% | [3] |
| Limit of Detection (LOD) | 0.031 µg/mL | [8] |
| Limit of Quantification (LOQ) | 0.04 ng/mL | [3] |
| 0.094 µg/mL | [8] |
Experimental Protocols
Below are representative experimental methodologies for both HPLC and LC-MS/MS, compiled from multiple sources. These should be considered as starting points and may require optimization for specific applications.
HPLC Method Protocol
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A common choice is a C18 reversed-phase column (e.g., Nova-Pak® 4 μm C18, 150 mm × 3.9 mm; Zorbax Eclipse XDB-C18, 250 mm x 4.6 mm, 5µm).[1]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 68:32 v/v) or acetonitrile (B52724) and water is typically used for isocratic elution.[1] Gradient elution with a mixture of potassium dihydrogen phosphate, methanol, and acetonitrile has also been reported.
-
Flow Rate: A flow rate of around 0.8 to 1.0 mL/min is common.[2][9]
-
Detection: UV detection is typically performed at a wavelength of approximately 237-242 nm.[9][10]
-
Sample Preparation: For cream formulations, an extraction step with a suitable solvent like methanol is required, followed by filtration before injection.[2]
LC-MS/MS Method Protocol
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer is used.
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient elution with a mixture of solvents like acetonitrile and water containing 0.1% formic acid is often used.[8]
-
Flow Rate: A flow rate of around 0.3 mL/min has been reported.[8]
-
Ionization: Positive ion electrospray ionization (ESI+) is a common ionization mode.[3]
-
Detection: The analyte is detected and quantified using the selective reaction monitoring (SRM) mode.
-
Internal Standard: An internal standard, such as clobetasone butyrate, is often used to improve accuracy and precision.[3]
-
Sample Preparation: For biological samples like serum, a liquid-liquid extraction (e.g., with hexane-diethyl ether) or solid-phase extraction is necessary to remove matrix interferences.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for a cross-validation study comparing HPLC and LC-MS/MS methods for this compound quantification.
Caption: Workflow for Cross-Validation of HPLC and LC-MS/MS Methods.
Conclusion
Both HPLC and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two methods depends largely on the specific application.
-
HPLC with UV detection is a reliable, cost-effective, and accurate method suitable for routine quality control of pharmaceutical formulations where the concentration of the analyte is relatively high.
-
LC-MS/MS is the preferred method for bioanalytical studies and for the detection of trace amounts of this compound in complex matrices due to its superior sensitivity and selectivity.[7] While more expensive and complex, its ability to provide unambiguous identification and quantification at very low levels is a significant advantage in these contexts.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the study's objectives, regulatory requirements, and the available resources.
References
- 1. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. researchgate.net [researchgate.net]
- 4. e-b-f.eu [e-b-f.eu]
- 5. RP-HPLC Estimation of Clobetasol Propionate and Salicylic Acid using Quality by Design Approach – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. japsonline.com [japsonline.com]
- 7. Rapid and Simple TLC-Densitometric Method for Assay of Clobetasol Propionate in Topical Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accesson.kr [accesson.kr]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
Comparing the in vitro and in vivo performance of different Clobetasone 17-Propionate delivery systems
For Researchers, Scientists, and Drug Development Professionals
Clobetasone 17-Propionate, a potent corticosteroid, is a cornerstone in the topical treatment of various inflammatory dermatoses. However, its therapeutic efficacy and safety are intrinsically linked to the vehicle in which it is delivered. This guide provides an objective comparison of the in vitro and in vivo performance of different this compound delivery systems, supported by experimental data, to aid in the selection and development of optimized topical therapies.
Conventional vs. Novel Delivery Systems: A Performance Overview
Topical drug delivery aims to maximize drug concentration at the target site in the skin while minimizing systemic absorption and associated side effects. Conventional formulations like creams and ointments have long been the standard, but novel drug delivery systems, including nanoparticles, liposomes, and ethosomes, are emerging as superior alternatives. These advanced systems are designed to enhance drug solubility, improve skin penetration, and provide controlled release, thereby increasing therapeutic efficacy and patient compliance.
Table 1: In Vitro Performance Comparison of this compound Delivery Systems
| Delivery System | Key Formulation Components | Particle/Droplet Size | Entrapment Efficiency (%) | In Vitro Drug Release Characteristics | Cumulative Release (%) | Skin Permeation/Retention | Reference |
| Conventional Cream | Emulsifiers (e.g., Gelot® 64), oily phase, aqueous phase | N/A | N/A | Higuchi model, diffusion-controlled | Variable, dependent on specific formulation | Baseline permeation | [1][2] |
| Solid Lipid Nanoparticles (SLN) Cream | Solid lipids, surfactants | ~177 nm | 92.05% | Sustained release | Lower flux compared to marketed cream | Higher skin uptake | [3][4] |
| Nanostructured Lipid Carriers (NLC) Gel | Solid and liquid lipids, surfactants | 137.9 nm | 78.5% | Sustained release up to 24h | 85.42% (at 24h) | Higher accumulation in stratum corneum | [5] |
| Lecithin/Chitosan Nanoparticles in Gel | Lecithin, chitosan | ~248 nm | N/A | Slow release from follicular reservoir | N/A | Accumulation in hair follicles, deeper skin penetration | [6][7] |
| Liposomal Gel | Phosphatidylcholine, cholesterol | N/A | N/A | N/A | N/A | High skin retention (Qm/Csf ratio), low systemic absorption | [8] |
| Microemulsion Based Gel (MBC) | Oil, surfactant, co-surfactant, water | N/A | N/A | N/A | 28.43 ± 0.67 µg/cm² (at 8h) | Greater retention in skin layers than marketed formulation | [8] |
| Ethosomes | Phospholipids, high concentration of ethanol | Tens of nm to microns | Up to 88.73% | Enhanced permeation | N/A | Increased fluidity of lipid bilayer, deeper penetration | [9] |
| PLGA Microparticles in Bigel | PLGA, oleogel, hydrogel | 19.45 ± 1.74 µm | 94.5 ± 3.68% | Sustained release up to 7h | N/A | Higher ex vivo skin permeation than marketed formulation | [10] |
Table 2: In Vivo Performance Comparison of this compound Delivery Systems
| Delivery System | Animal Model | Key Efficacy Endpoint | Results | Reference |
| Conventional Cream (0.05%) | Carrageenan-induced rat paw edema | Edema Inhibition (%) | 34 ± 16 | [6] |
| Lecithin/Chitosan Nanoparticles in Gel (0.005%) | Carrageenan-induced rat paw edema | Edema Inhibition (%) | 58 ± 6 (Significantly higher than 0.05% cream) | [6][7] |
| Nanoemulsion Hydrogel (0.05%) | Not specified | Inflammation Inhibition (%) | 84.55% | [5][11] |
| Solid Lipid Nanoparticles (SLN) Cream | Chronic eczema patients (clinical trial) | Reduction in inflammation and itching | 1.9-fold greater reduction in inflammation and 1.2-fold in itching vs. marketed cream | [3][4] |
| PLGA Microparticles in Bigel | Imiquimod-induced psoriasis in mice | Reduction in PASI score and irritation | Significant reduction compared to standard treatment | [10] |
| Liposomal Gel | Human volunteers (skin blanching assay) | Vasoconstriction (blanching score) | Minimum blanching score, indicating low systemic absorption | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the performance of this compound delivery systems.
In Vitro Drug Release and Skin Permeation: Franz Diffusion Cell Study
The Franz diffusion cell is a standard apparatus for assessing the in vitro release and skin permeation of topical formulations.[12][13]
Methodology:
-
Membrane Preparation: Excised human or animal skin (e.g., rat, pig) is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.[13]
-
Formulation Application: A precise amount of the this compound formulation is applied to the surface of the skin in the donor compartment.
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate (B84403) buffer pH 5.5 or 7.4) maintained at 32-37°C to mimic physiological conditions.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis. The volume is replaced with fresh receptor medium to maintain sink conditions.
-
Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[14]
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation flux.
Diagram: Experimental Workflow for In Vitro Franz Diffusion Cell Study
Caption: Workflow for assessing in vitro skin permeation using a Franz diffusion cell.
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized animal model for evaluating the anti-inflammatory activity of topical and systemic drugs.[15][16][17][18]
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.[7][16]
-
Induction of Inflammation: A subcutaneous injection of a phlogistic agent, such as carrageenan (e.g., 1% solution), is administered into the sub-plantar region of the rat's hind paw.[7][19]
-
Treatment: The test formulation of this compound is topically applied to the paw at a specified time before or after the carrageenan injection. A control group receives a placebo or no treatment.
-
Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Evaluation: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.
Diagram: Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for evaluating in vivo anti-inflammatory efficacy.
Mechanism of Action: Glucocorticoid Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the genomic pathway by binding to cytosolic glucocorticoid receptors (GR).[5]
Signaling Cascade:
-
Diffusion and Binding: Being lipophilic, this compound diffuses across the cell membrane and binds to the GR in the cytoplasm, which is complexed with heat shock proteins (HSPs).
-
Translocation: This binding causes the dissociation of HSPs and the GR-steroid complex translocates into the nucleus.
-
Gene Regulation: In the nucleus, the complex dimerizes and binds to glucocorticoid response elements (GREs) in the promoter region of target genes.
-
Anti-inflammatory Effects: This leads to the increased transcription of genes encoding anti-inflammatory proteins (e.g., lipocortin-1, which inhibits phospholipase A2) and the decreased transcription of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules.
Diagram: this compound Signaling Pathway
Caption: Genomic pathway of this compound's anti-inflammatory action.
Conclusion
The evidence strongly suggests that novel drug delivery systems offer significant advantages over conventional formulations for topical this compound therapy. Nanoparticle-based systems, in particular, have demonstrated the ability to enhance skin penetration and retention, leading to improved anti-inflammatory efficacy at potentially lower drug concentrations, which could translate to a better safety profile. The choice of an appropriate delivery system is a critical determinant of the therapeutic success of this compound and should be guided by a thorough understanding of the in vitro and in vivo performance characteristics of different formulations. Further head-to-head clinical trials are warranted to definitively establish the clinical superiority of these novel systems.
References
- 1. Development and in vitro evaluation of a clobetasol 17-propionate topical cream formulation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Clobetasol propionate solid lipid nanoparticles cream for effective treatment of eczema: formulation and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. mdpi.com [mdpi.com]
- 6. In Vivo Assessment of Clobetasol Propionate-Loaded Lecithin-Chitosan Nanoparticles for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Assessment of Clobetasol Propionate-Loaded Lecithin-Chitosan Nanoparticles for Skin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and evaluation of ethosomes of clobetasol propionate [wisdomlib.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Pharmaceutical availability of clobetasol-17-propionate from cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of topical non-steroidal anti-inflammatory drugs in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asianjpr.com [asianjpr.com]
- 17. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 18. ijpras.com [ijpras.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Bioequivalence for Generic Clobetasone 17-Propionate Formulations
An objective guide for researchers and drug development professionals on the performance and bioequivalence of generic Clobetasone 17-Propionate formulations, supported by experimental data and detailed protocols.
This compound is a potent topical corticosteroid widely used in the management of various skin conditions such as eczema and psoriasis due to its anti-inflammatory, immunosuppressive, and antiproliferative properties.[1] The bioequivalence of generic formulations to the reference product is a critical factor in ensuring comparable safety and efficacy. This guide provides a comprehensive comparison of generic and reference this compound formulations, drawing upon data from in vivo and in vitro bioequivalence studies.
Data Summary: In Vivo Bioequivalence Studies
The primary method for assessing the bioequivalence of topical corticosteroids is the in vivo vasoconstriction assay, which measures the skin blanching effect of the drug.[2] This pharmacodynamic response serves as a surrogate for the rate and extent of drug availability at the site of action.[3] The U.S. Food and Drug Administration (FDA) recommends a pilot dose-duration response study followed by a pivotal bioequivalence study to compare the test and reference products.[4][5]
Key parameters measured in these studies include the area under the effect curve (AUEC) and the dose duration required to achieve 50% of the maximal effect (ED₅₀). Bioequivalence is established if the 90% confidence interval of the ratio of the test product's AUEC to the reference product's AUEC falls within the acceptance range of 80-125%.[6]
Below is a summary of quantitative data from various studies comparing generic and reference this compound formulations.
| Study Reference | Formulation Type | Test Product | Reference Product | Key Findings |
| Tsai et al. (2003)[7] | Ointment & Cream | Two generic ointments, four generic creams | Dermovate® | One generic ointment was bioequivalent to the reference. The other generic ointment and all four generic creams were not bioequivalent. |
| Walsh Medical Media (2022)[6] | Gel vs. Cream | Novel Clobetasol (B30939) Propionate 0.05% Gel | Clobesol® 0.05% Cream | The test gel was found to be bioequivalent to the reference cream. The 90% CI for the AUEC ratio was 88.6% - 101.7%. |
| Stiefel Laboratories (2001)[8] | Emollient Cream | Stiefel's Clobetasol Propionate Emollient Cream 0.05% | Glaxo Wellcome's Temovate E® Emollient Cream 0.05% | The test product was bioequivalent to the reference product, with the AUEC₀₋₂₄ being 2% higher than the reference. |
| Taro Pharmaceuticals (1998)[9] | Gel | Taro's Clobetasol Propionate Gel, 0.05% | Glaxo Wellcome's Temovate® Gel, 0.05% | The pivotal bioequivalence study demonstrated that the test gel was bioequivalent to the reference gel. |
Data Summary: In Vitro Bioequivalence Studies
In vitro methods, such as the in vitro permeation test (IVPT) and in vitro release test (IVRT), are also employed to assess the bioequivalence of topical formulations.[10] These tests measure the rate of drug release from the formulation and its permeation through a membrane, often excised human skin.[11]
| Study Reference | Test Method | Formulations Compared | Key Findings |
| Lehman et al. (2017)[10] | In vitro skin penetration | Twelve Clobetasol Propionate formulations (creams and ointments) | Significant differences were observed among the formulations. Only one generic formulation showed no statistical difference from the reference in penetration tests. |
| Franz et al. (2010)[12] | In vitro permeation test (IVPT) | Five commercial Clobetasol Propionate products | The IVPT showed a ten-fold difference in total clobetasol absorption between the highest and lowest products, indicating greater sensitivity than the vasoconstrictor assay. |
Experimental Protocols
In Vivo Vasoconstriction Assay
This pharmacodynamic study is the gold standard for determining the bioequivalence of topical corticosteroids.
1. Study Design:
-
A single-center, randomized, reference-controlled study.[6]
-
Typically includes a pilot dose-duration response study and a pivotal bioequivalence study.[3][4]
2. Subject Population:
-
Healthy adult volunteers with normal skin.
-
Subjects are often screened for their ability to show a detectable skin blanching response.[9]
3. Drug Administration:
-
A small, precise amount (e.g., 10 µL) of the test and reference formulations is applied to designated sites on the forearms.[6][13]
-
The application is typically non-occluded.[6]
-
The duration of application is varied in the pilot study to determine the ED₅₀.[7]
4. Assessment of Vasoconstriction:
-
Skin blanching is quantified using a chromameter, which measures changes in skin color (specifically the a* value, which represents redness).[2][6][13]
-
Measurements are taken at multiple time points after the removal of the formulation (e.g., up to 24 hours).[7]
5. Data Analysis:
-
The Area Under the Effect Curve (AUEC) is calculated from the chromameter readings over time.
-
Bioequivalence is assessed by comparing the 90% confidence interval of the geometric mean ratio of the test and reference AUECs to the standard 80-125% range.[6]
Experimental workflow for the in vivo vasoconstriction assay.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to glucocorticoid receptors (GR) in the cytoplasm of cells.[1] This complex then translocates to the nucleus, where it modulates the expression of various genes.
The key anti-inflammatory actions include:
-
Inhibition of Pro-inflammatory Mediators: The Clobetasol-GR complex upregulates the expression of anti-inflammatory proteins like lipocortin-1, which in turn inhibits phospholipase A2.[1] This blocks the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins (B1171923) and leukotrienes.
-
Downregulation of Pro-inflammatory Genes: The complex also suppresses the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.[14]
-
Immunosuppressive Effects: this compound inhibits the function of immune cells such as T-lymphocytes and macrophages.[1]
-
Antiproliferative Action: In conditions like psoriasis, it normalizes excessive skin cell proliferation by inhibiting DNA synthesis.[1]
Signaling pathway of this compound.
Conclusion
The bioequivalence of generic this compound formulations is a multifaceted issue that requires rigorous testing. While the in vivo vasoconstriction assay remains the regulatory standard, in vitro methods can provide valuable and sometimes more sensitive data for comparing formulations. The studies cited in this guide demonstrate that not all generic formulations are bioequivalent to the reference product, highlighting the importance of thorough bioequivalence assessment for each generic product. For researchers and drug development professionals, a comprehensive understanding of these testing methodologies and the underlying mechanism of action is crucial for the successful development of effective and safe generic topical corticosteroids.
References
- 1. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. fda.gov [fda.gov]
- 4. FDA releases new draft guidances on topical generic drugs | RAPS [raps.org]
- 5. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Evaluation of in vivo bioequivalence methodology for topical clobetasol 17-propionate based on pharmacodynamic modeling using Chinese skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Comparison of Clobetasol Propionate Generics Using Simplified In vitro Bioequivalence Method for Topical Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Clobetasol Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the Potency of Clobetasone 17-Propionate Against Other Topical Corticosteroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Clobetasone 17-Propionate relative to other commonly used topical corticosteroids. The assessment is primarily based on the widely accepted vasoconstrictor assay, a standard pharmacodynamic method for determining the bioequivalence and relative potency of topical corticosteroid formulations.
Potency Comparison of Topical Corticosteroids
Topical corticosteroids are classified into seven potency classes, with Class I being the most potent ("super-potent") and Class VII being the least potent. This classification is largely determined by the vasoconstrictor assay, which measures the degree of skin blanching (pallor) caused by the constriction of superficial cutaneous blood vessels. Clobetasol Propionate, a closely related and often interchangeably referenced compound to this compound in potency discussions, is consistently categorized as a super-potent (Class I) corticosteroid. In contrast, Clobetasone Butyrate is classified as a moderate potency (Class IV or V) agent.[1][2]
The following table summarizes the relative potency of selected topical corticosteroids, including Clobetasone Butyrate and the super-potent Clobetasol Propionate.
| Potency Class | Corticosteroid | Concentration (%) |
| I (Super-potent) | Clobetasol Propionate | 0.05 |
| Augmented Betamethasone Dipropionate | 0.05 | |
| Halobetasol Propionate | 0.05 | |
| II (High-potent) | Fluocinonide | 0.05 |
| Desoximetasone | 0.25 | |
| Mometasone Furoate (Ointment) | 0.1 | |
| III (Medium-high potency) | Betamethasone Valerate (Ointment) | 0.1 |
| Fluticasone Propionate (Ointment) | 0.005 | |
| Triamcinolone Acetonide (Ointment) | 0.1 | |
| IV (Medium potency) | Clobetasone Butyrate | 0.05 |
| Mometasone Furoate (Cream) | 0.1 | |
| Triamcinolone Acetonide (Cream) | 0.1 | |
| V (Medium potency) | Fluticasone Propionate (Cream) | 0.05 |
| Hydrocortisone Valerate | 0.2 | |
| VI (Low potency) | Desonide | 0.05 |
| Fluocinolone Acetonide | 0.01 | |
| VII (Least potent) | Hydrocortisone | 1.0 |
Experimental Protocols
The Vasoconstrictor Assay
The vasoconstrictor assay is a reliable method for determining the bioequivalence of topical corticosteroid preparations.[3] It assesses skin blanching to describe the delivery of the active agent through the skin barrier, its intrinsic activity at the receptor, and the rate of clearance from the application site.[3]
Objective: To quantify the vasoconstrictive effects of a topical corticosteroid formulation as an index of its potency.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are recruited. Subjects should have a demonstrated blanching response to a known potent corticosteroid.
-
Site Application: Multiple small, circular areas are marked on the volar aspect of the forearms.
-
Product Application: A standardized, small amount of the topical corticosteroid formulation is applied to each marked site. For comparative studies, different corticosteroids are applied to different sites on the same subject. Untreated sites serve as controls.
-
Occlusion (Optional): In some protocols, the application sites are covered with an occlusive dressing to enhance drug penetration.
-
Application Duration (Dose Duration): The duration of application is a critical variable. A pilot study is often conducted to determine the dose duration that produces a half-maximal response (ED50) for the reference product.[4][5]
-
Removal of Formulation: After the specified duration, the formulation is carefully removed.
-
Assessment of Vasoconstriction (Skin Blanching):
-
Visual Scoring: At predetermined time points after removal (e.g., 2, 4, 6, 18, 24 hours), trained observers, blinded to the treatment, visually assess the degree of skin blanching at each site using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Chromameter Measurement: A chromameter, a device that quantifies color, is used to objectively measure the change in skin color (pallor). The a* value (redness) is typically measured, with a decrease in the a* value indicating increased blanching.[4]
-
-
Data Analysis: The area under the effect curve (AUEC) is calculated from the blanching scores or chromameter readings over time. This provides a quantitative measure of the total vasoconstrictor effect. The potency of a test formulation is determined by comparing its AUEC to that of a reference standard.
Visualizations
Caption: General signaling pathway of topical corticosteroids.
Caption: Experimental workflow of the vasoconstrictor assay.
References
Correlating In Vitro Release with In Vivo Efficacy of Clobetasone 17-Propionate Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Clobetasone 17-Propionate is a potent corticosteroid widely utilized in the treatment of various dermatological conditions such as psoriasis and eczema, owing to its significant anti-inflammatory, immunosuppressive, and antiproliferative properties[1][2][3]. The therapeutic efficacy of topical formulations is critically dependent on the rate and extent of drug release from the vehicle and subsequent permeation through the skin. Establishing a correlation between in vitro release data and in vivo performance is paramount for formulation development, quality control, and ensuring bioequivalence of generic products. This guide provides a comparative analysis of different formulations, supported by experimental data, to elucidate the principles of in vitro-in vivo correlation (IVIVC) for this compound.
Data Presentation: In Vitro Release vs. In Vivo Efficacy
The following tables summarize quantitative data from various studies, comparing the in vitro release and in vivo efficacy of different this compound formulations.
Table 1: Comparison of In Vitro Permeation and In Vivo Vasoconstriction for Various Clobetasone Propionate Formulations
| Formulation Type | In Vitro Permeation (IVPT) - Total Absorption (µg/cm²)[4] | In Vivo Vasoconstrictor Assay (VCA) - Area Under the Effect Curve (AUEC)[4] | Coefficient of Variation (CV%) - IVPT[4][5] | Coefficient of Variation (CV%) - VCA[4][5] |
| Ointment | ~1.8 | ~ -35 | 30-43% | 78-126% |
| Cream | ~0.8 | ~ -30 | 30-43% | 78-126% |
| Gel | ~0.7 | ~ -30 | 30-43% | 78-126% |
| Emollient Cream | ~0.4 | ~ -25 | 30-43% | 78-126% |
| Solution | ~0.18 | ~ -20 | 30-43% | 78-126% |
Data synthesized from studies comparing the sensitivity of IVPT and VCA assays. Absolute values are illustrative based on graphical data.
Table 2: In Vitro Release of Clobetasone Propionate from Different Cream Formulations
| Cream Formulation | Emulsifier | Cumulative % Release at 72h | Release Mechanism |
| Experimental 1 | Gelot® 64 | Variable, dependent on manufacturing parameters | Higuchi/Diffusion |
| Experimental 2 | Ritapro® 200 | Statistically different from innovator | Not specified |
| Experimental 3 | Emulcire® 61 WL | Statistically different from innovator | Not specified |
| Innovator (Dermovate®) | Not specified | Reference standard | Not specified |
This table highlights how manufacturing variables and excipients can influence in vitro release characteristics.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols.
In Vitro Release Testing (IVRT) / In Vitro Permeation Testing (IVPT)
The In Vitro Permeation Test (IVPT) is a reliable method to assess the percutaneous absorption of topical drugs[5][6].
Objective: To measure the rate and extent of drug release from a formulation and its permeation through a skin membrane.
Apparatus: Franz diffusion cells or flow-through diffusion cells[6].
Membrane: Excised human skin is the gold standard for assessing topical bioavailability[5][7]. Cryopreserved human skin can also be used[4].
Procedure:
-
A section of excised human skin is mounted between the donor and receptor chambers of the diffusion cell.
-
The test formulation is applied to the stratum corneum side in the donor chamber.
-
The receptor chamber is filled with a suitable receptor solution (e.g., phosphate-buffered saline with a solubility enhancer) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.
-
Samples are collected from the receptor solution at predetermined time intervals.
-
The concentration of this compound in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)[8].
Endpoints: The primary endpoints for bioequivalence assessment using IVPT are the total cumulative amount of drug permeated (AMT) and the maximum flux (Jmax)[7].
In Vivo Vasoconstrictor Assay (VCA)
The vasoconstrictor assay is a pharmacodynamic method used to determine the bioequivalence of topical corticosteroids by measuring their skin blanching effect[9][10].
Objective: To assess the potency of a topical corticosteroid formulation by quantifying its ability to cause vasoconstriction in the skin.
Procedure:
-
The test and reference formulations are applied to designated sites on the forearm of healthy human volunteers[9].
-
The application sites are typically left unoccluded.
-
The degree of skin blanching (vasoconstriction) is measured at specified time points after application using a chromameter or by visual scoring[9].
-
The response is often quantified as the change in colorimetric values (e.g., a* scale) from baseline[11].
Endpoints: The bioequivalence is evaluated based on the area under the effect curve (AUEC) derived from the skin blanching response over time[12]. A pilot study is often conducted to determine the dose duration that elicits 50% of the maximal response (ED50) for use in the pivotal bioequivalence study[11].
Mandatory Visualizations
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by modulating gene expression.
Caption: Clobetasone Propionate's anti-inflammatory signaling pathway.
Experimental Workflow for Establishing In Vitro-In Vivo Correlation (IVIVC)
Establishing a predictive IVIVC is a key goal in formulation development.
Caption: Workflow for developing an In Vitro-In Vivo Correlation (IVIVC).
Logical Relationship of IVIVC for Topical Formulations
The relationship between formulation properties, in vitro release, and in vivo response is complex.
Caption: Interplay between formulation, in vitro tests, and in vivo efficacy.
Conclusion
The correlation between in vitro release and in vivo efficacy for this compound formulations is a critical aspect of topical drug development. While the vasoconstrictor assay has been a regulatory standard, studies show that in vitro permeation tests are more sensitive and less variable, making them a powerful tool for formulation screening and bioequivalence assessment[4][5]. The data indicates that formulation excipients and manufacturing processes significantly impact drug release and, consequently, therapeutic performance[13]. The development of a robust IVIVC model can streamline product development, facilitate post-approval changes, and potentially reduce the need for extensive clinical trials, ultimately ensuring the delivery of safe and effective topical therapies to patients[14].
References
- 1. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 2. Topical clobetasol-17-propionate: review of its clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clobetasol propionate--where, when, why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing topical bioavailability and bioequivalence: a comparison of the in vitro permeation test and the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. permegear.com [permegear.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Development and in vitro evaluation of a clobetasol 17-propionate topical cream formulation | Semantic Scholar [semanticscholar.org]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of in vivo bioequivalence methodology for topical clobetasol 17-propionate based on pharmacodynamic modeling using Chinese skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. remedypublications.com [remedypublications.com]
- 13. Topical application of clobetasol 17-propionate from various cream bases by using Wistar rat as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
Safety Operating Guide
Proper Disposal of Clobetasone 17-Propionate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Clobetasone 17-Propionate is critical for environmental protection and adherence to regulatory standards. This potent synthetic corticosteroid requires careful handling throughout its lifecycle, including its final disposal.
This compound is classified as a hazardous chemical, with the potential for reproductive harm.[1][2] Therefore, its disposal must be managed in strict accordance with all applicable federal, state, and local hazardous waste regulations.[1][3][4] Improper disposal, such as flushing down the drain, is strongly discouraged as it can lead to environmental contamination of waterways.[5][6]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
-
Waste Identification and Classification :
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department to ensure accurate classification and to understand specific institutional and local regulations.
-
-
Personal Protective Equipment (PPE) :
-
Waste Segregation and Containment :
-
Do not mix this compound waste with other non-hazardous waste.[8]
-
Place waste this compound, including residues and unused product, into a designated, properly labeled hazardous waste container.[9] The container should be kept tightly closed in a dry, well-ventilated area.[1][4]
-
For contaminated materials such as empty containers, liners, or cleaning materials (e.g., paper towels from a spill), these should also be disposed of as hazardous waste.[10][11]
-
-
Labeling :
-
Clearly label the waste container as "Hazardous Waste" and identify the contents, including "this compound." Follow any additional specific labeling requirements from your institution or local waste authority.
-
-
Disposal Method :
-
The recommended method for the final disposal of this compound is through an approved hazardous waste disposal facility.[1][8]
-
Incineration in a permitted hazardous waste incinerator is a common and effective disposal method for this type of pharmaceutical waste.[10]
-
Never dispose of this compound in standard trash or down the sewer system.[5][12]
-
-
Record Keeping :
-
Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies and regulatory requirements.
-
Summary of Disposal and Safety Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste. May damage fertility or the unborn child. | [1][2] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][8] |
| Contaminated Packaging | Dissolve in a combustible solvent and dispose of by incineration in an approved incinerator. | [10] |
| Environmental Precautions | Do not let product enter drains. May cause long-lasting harmful effects to aquatic life. | [1][8] |
| European Waste Code | 18 01 08: Medicines Other Than Those Mentioned in 18 01 07 | [3] |
| Spill Cleanup | Sweep up or vacuum up spillage and collect in a suitable container for disposal. Avoid generating dust. | [7][11] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. vionausa.com [vionausa.com]
- 11. northamerica.covetrus.com [northamerica.covetrus.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Clobetasone 17-Propionate
Essential Safety and Handling Guide for Clobetasone 17-Propionate
This document provides immediate and essential safety protocols, logistical information, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Parameter | Value | Reference |
| Occupational Exposure Limit | 2 mcg/m³ TWA (skin) | [1][2] |
| Acute Oral Toxicity (Rat) | LD50: >3000 mg/kg | [3][4] |
| Intraperitoneal Toxicity (Rat) | LD50: 351 mg/kg | [4] |
| Subcutaneous Toxicity (Rat) | LD50: 366 mg/kg | [4] |
| Intraperitoneal Toxicity (Mouse) | LD50: 118 mg/kg | [4] |
| Subcutaneous Toxicity (Mouse) | LD50: 81.7 mg/kg | [4] |
| Molecular Weight | 466.97 g/mol | [3] |
Operational and Disposal Plans
Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods or glove boxes, should be the primary means of controlling exposure.[1] When handling this compound, the following PPE is mandatory:
-
Respiratory Protection : A NIOSH-approved respirator is required when dusts are generated.[4][5]
-
Eye Protection : Safety glasses with side shields are recommended.[1] Chemical safety goggles should be used if there is a splash potential.[3][4]
-
Hand Protection : Wear protective rubber or chemical-resistant gloves.[3]
-
Skin and Body Protection : Wear a lab coat, long sleeves, and chemically-resistant safety shoes to minimize skin exposure.[3]
Caption: Workflow for donning and doffing Personal Protective Equipment.
Handling and Storage
-
Avoid all personal contact, including inhalation of dust.[4]
-
Work under a chemical fume hood.[5]
-
Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[6][7]
Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Caption: Logical workflow for responding to a this compound spill.
Minor Spills:
-
Wear appropriate PPE, including a dust respirator.[4]
-
Use dry clean-up procedures to avoid generating dust.[4]
-
Vacuum or sweep up the material.[4] A vacuum cleaner must be fitted with a HEPA filter.[4]
-
Dampen with water to prevent dusting before sweeping if necessary.[4]
-
Place the waste in a suitable, labeled container for disposal.[4]
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.
-
Skin Contact : Remove contaminated clothing and flush skin with plenty of water for at least 20 minutes.[1] If irritation persists, seek medical attention.
-
Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[7] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water.[3] Seek immediate medical advice and show the container or label.[1]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Dispose of contaminated material as waste according to regulations.[8]
-
Empty containers may retain product residue and should be disposed of at an approved waste handling site.[2]
-
Do not allow wash water from cleaning equipment to enter drains.[4] Collect all wash water for treatment before disposal.[4]
References
- 1. medline.com [medline.com]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. vionausa.com [vionausa.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
